VU0483605
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXPBKPTGWZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU0483605, a Positive Allosteric Modulator of the mGluR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mGluR1 signaling, quantitative pharmacological data, and the experimental protocols used for its characterization. Visual diagrams of the relevant signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of its molecular pharmacology. This guide is intended for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of mGluR1 modulation.
Introduction to this compound and its Target: The mGluR1 Receptor
This compound is a small molecule compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1)[1][2]. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate. This modulatory action allows for a more nuanced and potentially safer pharmacological intervention, as the effect of the modulator is dependent on the presence of the natural agonist.
The mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS)[1]. It is a member of the Group I mGluRs, which also includes mGluR5. Group I mGluRs are predominantly coupled to the Gq/11 family of G-proteins.
Core Mechanism of Action: Potentiation of mGluR1 Signaling
The primary mechanism of action of this compound is the potentiation of glutamate-mediated signaling through the mGluR1 receptor. Upon binding to its allosteric site, this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This leads to an amplified downstream signaling cascade.
The mGluR1 Signaling Pathway
Activation of the mGluR1 receptor by glutamate, and its potentiation by this compound, initiates a well-defined intracellular signaling cascade:
-
Gq/11 Protein Activation: The activated mGluR1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C, which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
Quantitative Pharmacological Data
The activity of this compound as an mGluR1 PAM has been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 390 nM | Calcium Mobilization | [1][2] |
| EC50 | Rat | 356 nM | Calcium Mobilization | |
| Selectivity | mGluR4 PAM | >10 µM | Not specified | |
| Maximal Potentiation | Rat | 113 ± 5% of Glutamate Max | Calcium Mobilization |
EC50 (Half maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.
Experimental Protocols
The characterization of this compound as an mGluR1 PAM relies on specific in vitro assays. A detailed methodology for a key experiment is provided below.
In Vitro Calcium Mobilization Assay
This assay is a primary method for assessing the activity of mGluR1 PAMs by measuring the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound in potentiating the glutamate-induced calcium response in cells expressing the mGluR1 receptor.
Materials:
-
Cell Line: A stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
This compound: Stock solution in DMSO.
-
Glutamate: Stock solution in water or assay buffer.
-
Microplates: 384-well, black-walled, clear-bottom microplates.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., a FLIPR® system).
Protocol:
-
Cell Plating:
-
Culture the mGluR1-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into 384-well microplates at an optimized density.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed, sub-maximal concentration (e.g., EC20) of glutamate in assay buffer.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add the fixed concentration of glutamate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔRFU against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation.
-
In Vivo and Therapeutic Implications
The potentiation of mGluR1 signaling by PAMs like this compound has been investigated as a potential therapeutic strategy for certain neurological and psychiatric disorders. In particular, research has focused on schizophrenia, where deleterious mutations in the GRM1 gene (which encodes mGluR1) have been identified. Studies have shown that this compound can partially restore the reduced glutamate-mediated calcium signaling in cell models expressing these mutant mGluR1 receptors. This suggests that mGluR1 PAMs could offer a novel therapeutic approach for a subset of schizophrenia patients with specific genetic predispositions. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGluR1 receptor. Its mechanism of action involves the potentiation of glutamate-induced Gq/11-mediated signaling, leading to an increase in intracellular calcium. The quantitative pharmacological data demonstrate its potency and selectivity. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and other mGluR1 modulators. The potential of this compound to rescue signaling deficits associated with schizophrenia-linked mutations highlights the promise of targeting mGluR1 for the development of novel therapeutics.
References
An In-depth Technical Guide to VU0483605: A Positive Allosteric Modulator of mGluR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to serve as a detailed resource for researchers and drug development professionals working on mGluR1 and related neurological disorders.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. It is predominantly expressed in the cerebellum, hippocampus, and substantia nigra. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and pain. Positive allosteric modulators of mGluR1, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, thereby providing a more nuanced modulation of receptor activity compared to orthosteric agonists. This compound was developed to investigate the therapeutic potential of potentiating mGluR1 signaling, particularly in the context of loss-of-function mutations in the GRM1 gene (encoding mGluR1) that have been identified in patients with schizophrenia.[1][2][3][4][5]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]picolinamide |
| Molecular Formula | C₂₀H₁₀Cl₃N₃O₃ |
| Molecular Weight | 446.67 g/mol |
| CAS Number | 1623101-11-0 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
Pharmacology
In Vitro Potency and Efficacy
This compound is a potent PAM of both human and rat mGluR1. Its potency is characterized by its half-maximal effective concentration (EC₅₀) in functional assays.
| Receptor | EC₅₀ | % Glutamate Max Response | Reference |
| Human mGluR1 | 390 nM | Not Reported | |
| Rat mGluR1 | 356 nM | 113 ± 5% |
Selectivity
This compound exhibits high selectivity for mGluR1 over other mGluR subtypes, a critical feature for a tool compound and potential therapeutic agent.
| Receptor | EC₅₀ | Reference |
| Human mGluR4 | > 10 µM |
Note: A comprehensive selectivity panel against other mGluR subtypes and other GPCRs is not publicly available.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the mGluR1 receptor that is distinct from the orthosteric binding site for glutamate. This binding event does not activate the receptor on its own but potentiates the receptor's response to glutamate. This leads to an enhancement of the canonical Gq/11 signaling pathway.
mGluR1 Signaling Pathway
The activation of mGluR1 by glutamate, potentiated by this compound, initiates a cascade of intracellular events:
Caption: mGluR1 signaling pathway potentiated by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound and related mGluR1 PAMs.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding human or rat mGluR1 using standard lipid-based transfection reagents (e.g., Lipofectamine). For stable cell lines, selection with an appropriate antibiotic (e.g., hygromycin B) is performed.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
-
Cell Plating: Seed mGluR1-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) containing 20 mM HEPES. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add this compound at various concentrations and incubate for a specified period (e.g., 2-5 minutes).
-
Agonist Stimulation and Detection: Add a sub-maximal concentration of glutamate (e.g., EC₂₀) and immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the potentiation of the calcium response by the PAM.
-
Data Analysis: The EC₅₀ of the PAM is calculated by plotting the potentiation of the glutamate response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. Chemical modulation of mutant mGlu1 receptors derived from deleterious GRM1 mutations found in schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modulation of Mutant mGlu<sub>1</sub> Receptors Derived from Deleterious <i>GRM1</i> Mutations Found in Schizo… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
The mGluR1 Positive Allosteric Modulator VU0483605: A Technical Guide for Neurocognitive Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0483605 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). Developed at Vanderbilt University, this compound has emerged from a focused effort to create tool compounds for exploring the therapeutic potential of mGluR1 modulation in central nervous system disorders. Notably, research has highlighted the potential of mGluR1 PAMs in ameliorating synaptic deficits associated with neurocognitive disorders, including schizophrenia. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.
Core Pharmacology and Quantitative Data
This compound is a member of a chemical series optimized from a dual mGluR4 PAM/mGluR1 negative allosteric modulator (NAM) scaffold. Through a "molecular switch" strategy, researchers at Vanderbilt University successfully inverted the pharmacology to yield potent and selective mGluR1 PAMs.
Table 1: In Vitro Potency and Efficacy of this compound and Related Compounds at Human mGluR1
| Compound | EC50 (nM) | % Glutamate Max Response | Reference |
| This compound | 390 | 113 ± 5 | [1] |
| VU0483737 | 360 | 115 ± 7 | [1] |
Table 2: In Vitro Potency of this compound at Rat mGluR1
| Compound | EC50 (nM) | pEC50 ± SEM | Reference |
| This compound | 356 | 6.45 ± 0.11 | [1] |
Table 3: Selectivity Profile of the this compound Chemical Series
| Receptor | Activity | EC50 / IC50 | Reference |
| mGluR4 | PAM | >10 µM | [1] |
| mGluR5 | NAM | >30 µM | [1] |
Note: A comprehensive pharmacokinetic profile for this compound is not publicly available. However, related compounds in the same chemical series have been characterized with good CNS penetration.
Mechanism of Action: mGluR1 Signaling
This compound acts as a positive allosteric modulator, binding to a site on the mGluR1 receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous agonist, glutamate. Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This modulation of glutamatergic neurotransmission is believed to underlie its potential therapeutic effects in neurocognitive disorders where synaptic function is impaired.
Caption: The mGluR1 signaling pathway modulated by this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for characterizing the potency and efficacy of mGluR1 PAMs.
Objective: To determine the EC50 and maximal response of this compound in potentiating glutamate-induced intracellular calcium mobilization in cells expressing mGluR1.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate.
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-mGluR1 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Remove growth media and add assay buffer containing a calcium-sensitive dye and Pluronic F-127. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal (EC20) concentration of glutamate.
-
Assay: a. Establish a baseline fluorescence reading. b. Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 2-15 minutes). c. Add the EC20 concentration of glutamate to the wells. d. Measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Normalize the data to the response of the EC20 concentration of glutamate alone. Plot the normalized response against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.
Caption: Workflow for the in vitro calcium mobilization assay.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents, relevant for evaluating the pro-cognitive effects of compounds like this compound.
Objective: To evaluate the effect of this compound on recognition memory in a rodent model.
Materials:
-
Rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Open field arena.
-
Two sets of identical objects (familiar objects).
-
One set of novel objects.
-
Video tracking software.
-
This compound formulation for in vivo administration (e.g., in 20% Captisol).
-
Vehicle control.
Procedure:
-
Habituation: Individually place each animal in the empty open field arena for a set period (e.g., 5-10 minutes) for 1-2 days prior to testing to acclimate them to the environment.
-
Training (Familiarization) Phase: a. Administer this compound or vehicle at a specified time before the training phase (e.g., 30-60 minutes). b. Place two identical "familiar" objects in the arena. c. Place the animal in the arena and allow it to explore for a set duration (e.g., 5-10 minutes). d. Record the time spent exploring each object.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1-24 hours).
-
Testing Phase: a. Replace one of the familiar objects with a "novel" object. b. Place the animal back in the arena and allow it to explore for a set duration (e.g., 5 minutes). c. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups.
Caption: Experimental workflow for the Novel Object Recognition test.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in neurocognitive processes. Its potency, selectivity, and CNS penetration make it suitable for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for its characterization and evaluation in preclinical models of neurocognitive disorders. Further research with this compound and related compounds will be crucial in validating mGluR1 as a therapeutic target for these complex conditions.
References
In-Depth Technical Guide: Preclinical Research Data on VU0483605
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0483605 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). Developed by researchers at Vanderbilt University, this compound has emerged from a lead optimization program aimed at addressing the potential therapeutic value of mGluR1 modulation in central nervous system disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro pharmacology, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental methodologies and pathway diagrams.
Core Data Presentation
The preclinical data for this compound is summarized in the tables below, offering a clear comparison of its pharmacological and pharmacokinetic properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | mGluR1 | 390 nM | [1] |
| Rat | mGluR1 | 356 nM | [1] | |
| % Glu Max | Rat | mGluR1 | 113 ± 5% | [1] |
| Selectivity | Human | mGluR4 | >10 µM (inactive) | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Units | Reference |
| Brain Penetration | Not Specified | CNS Penetrant | - | [1] |
| Further pharmacokinetic data is not detailed in the primary publication. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a thorough understanding of the data.
In Vitro Potency and Selectivity Assessment: Calcium Mobilization Assay
The potency and selectivity of this compound were determined using a calcium mobilization assay in human embryonic kidney 293 (HEK293) cells stably expressing either human or rat mGluR1, or human mGluR4.
-
Cell Culture: HEK293 cells expressing the target receptor were cultured in standard media and plated into 384-well plates.
-
Compound Preparation: this compound was serially diluted to generate a concentration-response curve.
-
Assay Procedure:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound was added to the cells at various concentrations.
-
An EC20 concentration of glutamate (the endogenous agonist) was added to stimulate the receptor.
-
Changes in intracellular calcium levels were measured using a fluorescence plate reader.
-
-
Data Analysis: The resulting data were normalized to the maximal response induced by a saturating concentration of glutamate. EC50 values were calculated by fitting the concentration-response data to a four-parameter logistical equation. Selectivity was determined by assessing the activity of this compound at other mGlu receptor subtypes (e.g., mGluR4).
In Vivo Behavioral Assessment: Amphetamine-Induced Hyperlocomotion
While the primary publication mentions in vivo studies in a preclinical antipsychotic model, specific data for this compound in this model is not provided. However, a general methodology for a relevant model is described below.
-
Animals: Male Sprague-Dawley rats are typically used for this model.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) prior to the experiment.
-
Drug Administration:
-
This compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.
-
After a set pretreatment time, animals are administered amphetamine to induce hyperlocomotion.
-
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration using an automated tracking system.
-
Data Analysis: The total locomotor activity is compared between different treatment groups (vehicle, this compound alone, amphetamine + vehicle, amphetamine + this compound). A reduction in amphetamine-induced hyperlocomotion by this compound would suggest potential antipsychotic-like activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key biological and experimental processes related to this compound.
mGluR1 Signaling Pathway
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade. As a positive allosteric modulator, this compound enhances the receptor's response to glutamate.
Experimental Workflow: In Vitro Potency Determination
The following diagram illustrates the key steps in determining the in vitro potency of this compound using a cell-based calcium mobilization assay.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of mGluR1 positive allosteric modulation. The available preclinical data demonstrates its high potency and selectivity for mGluR1. While the initial publication provides a strong foundation, further studies detailing its full pharmacokinetic profile and in vivo efficacy in various animal models of CNS disorders are warranted to fully elucidate its therapeutic potential. This guide serves as a comprehensive resource for researchers interested in the preclinical profile of this compound.
References
VU0483605: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of VU0483605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The information is presented to support ongoing research and drug development efforts targeting the glutamatergic system.
Chemical Structure and Properties
This compound, with the IUPAC name 2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)phenyl]nicotinamide, is a small molecule compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H10Cl3N3O3 |
| Molecular Weight | 446.67 g/mol |
| CAS Number | 1623101-11-0 |
| Appearance | Crystalline solid, light yellow to orange |
| Solubility | ≤20 mg/mL in DMSO; 20 mg/mL in dimethylformamide |
| Predicted Density | 1.625 ± 0.06 g/cm³ |
| Predicted pKa | 9.39 ± 0.70 |
| SMILES | O=C(c1ncccc1Cl)Nc2cc(Cl)c(N3C(=O)c4cccc(Cl)c4C3=O)cc2 |
Chemical Structure:
Biological Activity and Mechanism of Action
This compound acts as a positive allosteric modulator of the mGluR1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory.[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.
Potency and Selectivity
Studies have demonstrated that this compound is a potent mGluR1 PAM with activity at both human and rat receptors. It exhibits high selectivity for mGluR1 over other mGlu receptor subtypes, such as mGluR4.
| Receptor | EC50 |
| Human mGluR1 | 390 nM[1] |
| Rat mGluR1 | 356 nM[1] |
| mGluR4 | >10 µM[1] |
Signaling Pathway
The canonical signaling pathway for mGluR1 involves its coupling to the Gαq/11 protein. Upon activation by glutamate, the receptor facilitates the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound enhances this cascade in the presence of glutamate.
Caption: Canonical mGluR1 signaling pathway modulated by this compound.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to characterize the activity of this compound: a calcium flux assay in a recombinant cell line.
Calcium Flux Assay for mGluR1 PAM Activity
This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a cell line stably expressing mGluR1.
Materials:
-
HEK293 or CHO cells stably expressing rat or human mGluR1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in water or assay buffer)
-
384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Experimental Workflow:
Caption: Workflow for the mGluR1 calcium flux assay.
Detailed Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the mGluR1-expressing cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour, or as recommended for the specific dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. It is important to maintain a consistent final concentration of DMSO across all wells.
-
Using an automated liquid handler or multichannel pipette, add the this compound dilutions to the appropriate wells of the assay plate.
-
Include control wells with vehicle (DMSO) only.
-
-
Glutamate Addition and Fluorescence Measurement:
-
Prepare a solution of glutamate in assay buffer at a concentration that will yield a final EC20 response (a sub-maximal stimulation).
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence.
-
After a short baseline reading, the instrument will automatically add the glutamate solution to all wells.
-
Continue to record the fluorescence signal for a set period to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For each concentration of this compound, determine the peak fluorescence response after glutamate addition.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of mGluR1 in the central nervous system. Its potency, selectivity, and brain-penetrant properties make it a suitable candidate for in vitro and in vivo studies. The provided information on its chemical properties, mechanism of action, and a detailed experimental protocol for its characterization serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery.
References
The Discovery and Synthesis of VU0483605: A Technical Guide to a Selective mGluR1 Positive Allosteric Modulator
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and pharmacological characterization of VU0483605, a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1). The discovery of this compound was driven by genetic findings linking deleterious mutations in the GRM1 gene (encoding mGluR1) to schizophrenia. This compound emerged from a lead optimization campaign aimed at developing molecules capable of rescuing the function of these loss-of-function mutant receptors. This document provides comprehensive quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways, serving as a key resource for professionals in neuroscience and drug development.
Discovery and Rationale
The impetus for the development of this compound originated from genetic studies that identified several rare, deleterious non-synonymous single nucleotide polymorphisms (nsSNPs) in the GRM1 gene in individuals with schizophrenia.[1][2] These mutations were hypothesized to result in a loss of mGluR1 function, contributing to the pathophysiology of the disorder.[1] This "mutant receptor rescue" hypothesis provided a novel therapeutic strategy: to identify a positive allosteric modulator (PAM) that could potentiate the receptor's response to the endogenous agonist glutamate, thereby restoring normal signaling activity.[2]
This compound (also referred to as compound 23c in primary literature) was developed as part of a focused medicinal chemistry effort.[2] The discovery process was not a large-scale high-throughput screen, but rather a strategic lead optimization campaign. The chemical scaffold was derived from a known mGluR4 PAM chemotype through a "double molecular switch" strategy, which successfully altered the subtype selectivity to favor mGluR1. This effort led to a series of potent and selective mGluR1 PAMs, including this compound, which were subsequently used to validate the mutant rescue hypothesis.
References
VU0483605: A Selective mGluR1 Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor (GPCR), is a key player in excitatory neurotransmission in the central nervous system (CNS). Its involvement in synaptic plasticity, learning, memory, and pain perception has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. VU0483605 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the mGluR1.[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Data
This compound exhibits high potency for both human and rat mGluR1 and displays excellent selectivity against other mGluR subtypes. The following tables summarize the key quantitative data for this compound.
| Species | Receptor | Assay Type | Parameter | Value (µM) | Reference |
| Human | mGluR1 | Calcium Mobilization | EC₅₀ | 0.39 | [1] |
| Rat | mGluR1 | Calcium Mobilization | EC₅₀ | 0.36 | [1] |
Table 1: Potency of this compound at mGluR1
| Receptor Subtype | Assay Type | Parameter | Activity | Reference |
| mGluR4 | PAM Activity | EC₅₀ | >10 µM (inactive) | [1] |
| mGluR2, mGluR3, mGluR5, mGluR7, mGluR8 | Not specified | - | Inactive |
Table 2: Selectivity Profile of this compound
Signaling Pathways
mGluR1 is canonically coupled to the Gq/G₁₁ family of G-proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This compound potentiates this signaling cascade in the presence of glutamate.
References
An In-depth Technical Guide on the Role of VU0483605 in Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), is a key modulator of synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR1, such as VU0483605, offer a promising therapeutic strategy by enhancing the receptor's response to endogenous glutamate, thereby providing a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This technical guide provides a comprehensive overview of the role of this compound in glutamate signaling, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Mechanism of Action of this compound
This compound is a potent and selective positive allosteric modulator of the mGluR1 receptor. It binds to a topographically distinct site from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate for the receptor. This potentiation of glutamate's effect leads to an enhanced downstream signaling cascade.
Quantitative Data for this compound
The following table summarizes the in vitro potency of this compound at human and rat mGluR1 receptors.
| Receptor | Assay Type | Parameter | Value (nM) |
| Human mGluR1 | Calcium Mobilization | EC₅₀ | 390 |
| Rat mGluR1 | Calcium Mobilization | EC₅₀ | 356 |
Signaling Pathways
Activation of mGluR1 by glutamate, potentiated by this compound, primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method to quantify the potentiation of mGluR1 by this compound.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye extrusion)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in water or assay buffer)
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating: Seed the mGluR1-expressing HEK293 cells into 384-well plates at a suitable density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of glutamate in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes). c. Place the plate in the FLIPR instrument and initiate reading. d. After establishing a baseline fluorescence, add the EC₂₀ concentration of glutamate to all wells. e. Continue to monitor the fluorescence signal for several minutes to capture the peak calcium response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The potentiation by this compound is determined by the fold-shift in the glutamate EC₅₀ or the increase in the maximal response to the EC₂₀ glutamate concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on mGluR1-mediated currents in neurons.
Materials:
-
Brain slices containing neurons expressing mGluR1 (e.g., hippocampal or cerebellar slices)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
This compound
-
mGluR1 agonist (e.g., DHPG) or glutamate
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Record baseline synaptic currents or agonist-evoked currents.
-
Compound Application: Bath-apply this compound at a known concentration and record the changes in the currents.
-
Agonist Co-application: In the continued presence of this compound, apply an mGluR1 agonist to assess the potentiated response.
-
Data Analysis: Analyze the amplitude, frequency, and kinetics of the recorded currents to determine the effect of this compound.
In Vivo Microdialysis
This technique allows for the measurement of extracellular levels of neurotransmitters, such as glutamate and dopamine, in the brain of a freely moving animal.
Materials:
-
Rodent model (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for in vivo administration
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of glutamate and other relevant neurotransmitters in the dialysate samples using HPLC.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound.
Conclusion
This compound serves as a valuable research tool for elucidating the complex role of mGluR1 in glutamate signaling. Its ability to selectively potentiate mGluR1 activity allows for precise investigation of the downstream consequences of enhanced glutamatergic transmission. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of mGluR1 PAMs in a variety of CNS disorders. The careful application of these methodologies will contribute to a deeper understanding of the intricate mechanisms governing glutamate signaling and pave the way for the development of novel therapeutics.
In-Depth Technical Guide: VU0483605 Potency at Human and Rat mGluR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The document focuses on its potency, presented as EC50 values, at both human and rat orthologs of the receptor. Detailed experimental methodologies and relevant signaling pathways are also described to provide a thorough understanding of the compound's characterization.
Core Data Presentation
The potency of this compound is summarized in the table below, facilitating a direct comparison of its activity at human and rat mGluR1.
| Species | Receptor | EC50 (nM) | Reference |
| Human | mGluR1 | 390 | [1][2] |
| Rat | mGluR1 | 356 | [1][2][3] |
These values indicate that this compound is a potent PAM at both human and rat mGluR1, with comparable sub-micromolar activity.
Experimental Protocols
The determination of the half-maximal effective concentration (EC50) for a positive allosteric modulator like this compound typically involves a cell-based functional assay that measures the potentiation of the receptor's response to its endogenous agonist, glutamate. A common method is the measurement of intracellular calcium mobilization in a heterologous expression system.
Representative Experimental Protocol: Calcium Flux Assay
This protocol outlines a general procedure for determining the EC50 value of an mGluR1 PAM using a calcium flux assay in HEK293 cells stably expressing either human or rat mGluR1.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for either human or rat mGluR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer. A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization and cell loading.
-
The cells are incubated with the dye solution in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for de-esterification and intracellular trapping of the dye.
3. Compound Addition and Glutamate Co-stimulation:
-
After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.
-
A range of concentrations of the test compound (this compound) is prepared in the assay buffer.
-
The assay is performed by adding the different concentrations of this compound to the cells, followed shortly by the addition of a fixed, sub-maximal concentration of glutamate (e.g., an EC20 concentration, which is the concentration of glutamate that elicits 20% of its maximal response). This co-stimulation is crucial for detecting the potentiating effect of the PAM.
4. Signal Detection:
-
The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity (e.g., excitation at ~485 nm and emission at ~525 nm for Fluo-4) over time.
5. Data Analysis:
-
The increase in fluorescence, indicative of calcium mobilization, is quantified for each well.
-
The data are normalized to the response elicited by a maximal concentration of glutamate.
-
The EC50 value for this compound is determined by plotting the potentiation of the glutamate response against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using non-linear regression.
Mandatory Visualizations
mGluR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by mGluR1. As a Gq-coupled receptor, its activation initiates a cascade leading to intracellular calcium release.
Experimental Workflow for EC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the EC50 of an mGluR1 PAM.
References
In-Depth Technical Guide: Brain Penetrance of VU0483605
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of available scientific literature and databases, no specific data regarding the brain penetrance, pharmacokinetics, or central nervous system (CNS) distribution of the compound VU0483605 could be identified. The information that is publicly accessible at this time does not contain quantitative data or detailed experimental protocols for this specific molecule.
This guide, therefore, cannot provide a direct in-depth analysis of this compound. However, to fulfill the user's request for a technical document structure, the following sections outline the methodologies and data presentation formats that would be used to assess and describe the brain penetrance of a compound like this compound, should the data become available.
Quantitative Assessment of Brain Penetrance
The brain penetrance of a compound is a critical factor in the development of drugs targeting the central nervous system. It is typically quantified by several key pharmacokinetic parameters, which would be summarized in a table for clear comparison.
Table 1: Pharmacokinetic Parameters of CNS Distribution
| Parameter | Description | Value (Unit) | Species | Dosing Route & Level | Reference |
| Kp | Brain-to-Plasma Concentration Ratio (Cbrain / Cplasma) | Data not available | - | - | - |
| Kp,uu | Unbound Brain-to-Unbound Plasma Concentration Ratio (Cu,brain / Cu,plasma) | Data not available | - | - | - |
| AUCbrain / AUCplasma | Ratio of the Area Under the Curve for brain and plasma concentrations | Data not available | - | - | - |
| T1/2 brain | Elimination Half-life in the Brain | Data not available | - | - | - |
| Tmax brain | Time to Maximum Concentration in the Brain | Data not available | - | - | - |
| fu,brain | Fraction Unbound in Brain Tissue | Data not available | - | - | - |
| fu,plasma | Fraction Unbound in Plasma | Data not available | - | - | - |
| Efflux Ratio | In vitro measure of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) mediated efflux | Data not available | - | - | - |
Experimental Protocols for Determining Brain Penetrance
The generation of the data presented in Table 1 would rely on a series of well-defined preclinical experiments. The following outlines the typical methodologies employed.
In Vivo Pharmacokinetic Studies
Objective: To determine the concentration-time profiles of the compound in both the plasma and the brain tissue of a relevant animal model (e.g., mouse, rat) following systemic administration.
Methodology:
-
Animal Model: Specify the species, strain, sex, and age of the animals used.
-
Dosing: Detail the formulation of the compound, the route of administration (e.g., intravenous, oral), and the dose level.
-
Sample Collection: Describe the time points for blood and brain tissue collection post-dose.
-
Sample Processing: Explain the procedures for plasma separation and brain tissue homogenization.
-
Bioanalytical Method: Specify the analytical technique used for quantification (e.g., LC-MS/MS), including details on the method validation (e.g., linearity, accuracy, precision).
-
Data Analysis: Describe the pharmacokinetic software and models used to calculate parameters such as AUC, T1/2, and Tmax. The Kp value is calculated as the ratio of the total brain concentration to the total plasma concentration at a specific time point or as the ratio of the brain AUC to the plasma AUC.
Brain and Plasma Protein Binding Assays
Objective: To determine the fraction of the compound that is not bound to proteins in the brain and plasma, which is crucial for calculating the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Methodology:
-
Technique: Typically performed using equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
Procedure:
-
Fortify blank plasma and brain homogenate with the test compound.
-
Incubate the samples to allow for equilibrium between the bound and unbound compound.
-
Separate the unbound fraction from the protein-bound fraction.
-
Quantify the concentration of the compound in the appropriate compartments using a validated bioanalytical method.
-
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the unbound concentration to the total concentration.
In Vitro Transporter Assays
Objective: To assess whether the compound is a substrate for key efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Methodology:
-
Cell Line: Utilize cell lines that overexpress the transporter of interest (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP).
-
Assay Format: Conduct a bidirectional transport assay where the compound is added to either the apical or basolateral side of a confluent cell monolayer grown on a permeable support.
-
Sample Analysis: Measure the amount of compound that has permeated to the opposite chamber over time.
-
Calculation: The efflux ratio is calculated as the ratio of the permeability coefficient from the basolateral to the apical side (Papp, B-A) to the permeability coefficient from the apical to the basolateral side (Papp, A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.
Visualization of Experimental Workflow
A clear understanding of the experimental sequence is crucial for interpreting the data.
Caption: Workflow for determining brain penetrance parameters.
The Therapeutic Potential of VU0483605 and Related Modulators for CNS Disorders: A Technical Guide
Disclaimer: Publicly available information specifically detailing the preclinical and clinical development of VU0483605 is limited. This guide leverages available data on closely related compounds developed by Vanderbilt University, particularly M1 positive allosteric modulators (PAMs), to provide a comprehensive overview of the therapeutic strategy and potential for this class of molecules in treating Central Nervous System (CNS) disorders.
Executive Summary
This compound is identified as a preclinical metabotropic glutamate receptor 1 (mGluR1) modulator developed by Vanderbilt University for the potential treatment of nervous system diseases and neurocognitive disorders.[1] While specific data on this compound remains largely proprietary, extensive research on related M1 muscarinic acetylcholine receptor PAMs from the same institution offers significant insights into a promising therapeutic avenue for CNS disorders such as schizophrenia and Alzheimer's disease. These M1 PAMs aim to enhance cognitive function by potentiating the effects of acetylcholine, a key neurotransmitter, without causing the side effects associated with direct receptor agonists.[2][3] This technical guide will synthesize the available information on the mechanism of action, preclinical efficacy, and experimental methodologies related to these promising CNS-targeted compounds.
Mechanism of Action: Targeting M1 Receptors for Cognitive Enhancement
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a crucial role in learning, memory, and attention.[4] Dysfunction of the cholinergic system, which utilizes acetylcholine, is a hallmark of cognitive decline in Alzheimer's disease and is also implicated in the cognitive deficits of schizophrenia.[5]
M1 PAMs represent a sophisticated approach to modulating this system. Unlike direct agonists that activate the receptor, PAMs bind to an allosteric site, a different location on the receptor protein. This binding event does not activate the receptor on its own but rather enhances the receptor's response when acetylcholine binds to its primary (orthosteric) site. This mechanism is believed to offer a more nuanced and physiological modulation of M1 activity, potentially avoiding the overstimulation and subsequent side effects observed with earlier muscarinic agonists.
Preclinical Data Summary
While specific quantitative data for this compound is not available, preclinical studies on other Vanderbilt M1 PAMs, such as VU0453595, have demonstrated promising results in animal models of cognitive impairment.
| Compound | Assay/Model | Efficacy Metric | Result | Reference |
| VU0453595 | Novel Object Recognition (Rodent) | Improved Cognitive Function | Dose-dependent reversal of cognitive deficits | |
| VU0453595 | Phencyclidine (PCP)-induced deficits (Mouse model of schizophrenia) | Restoration of Long-Term Depression (LTD) | Fully restored impaired LTD | |
| VU0453595 | Phencyclidine (PCP)-induced deficits (Mouse model of schizophrenia) | Reversal of cognitive and social deficits | Reversed deficits in cognitive function and social interaction | |
| MK-7622 (ago-PAM) | Novel Object Recognition (Rodent) | Improved Cognitive Function | Failed to improve novel object recognition | |
| MK-7622 (ago-PAM) | Seizure Liability (Mouse) | Induction of behavioral convulsions | Induced severe behavioral convulsions |
These data highlight the potential of M1 PAMs that lack intrinsic agonist activity (ago-PAMs) to enhance cognition without the adverse effects that have plagued earlier compounds.
Experimental Protocols
The development and characterization of M1 PAMs involve a range of in vitro and in vivo assays.
In Vitro Assays
-
Functional High-Throughput Screening (HTS): The initial discovery of novel M1 PAMs often begins with HTS of large compound libraries. This involves cell-based assays that measure the potentiation of acetylcholine-induced responses, typically through monitoring intracellular calcium mobilization or other second messenger signaling pathways.
-
Selectivity Profiling: Lead compounds are tested against other muscarinic receptor subtypes (M2-M5) to ensure high selectivity for M1. This is crucial to avoid off-target effects, such as the cardiovascular side effects associated with M2 activation and the gastrointestinal issues linked to M3 activation.
-
Electrophysiology: Patch-clamp electrophysiology on neuronal cells is used to characterize the modulatory effects of PAMs on M1 receptor-mediated ion channel activity, providing a more detailed understanding of their mechanism of action at the cellular level.
In Vivo Models
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of candidate compounds are assessed in animal models (e.g., rats) to determine their brain penetration and overall drug-like properties.
-
Rodent Models of Cognitive Impairment:
-
Novel Object Recognition (NOR): This task assesses learning and memory in rodents. The ability of a compound to improve the recognition of a novel object over a familiar one is a measure of its pro-cognitive effects.
-
Phencyclidine (PCP) or MK-801 Induced Deficits: These NMDA receptor antagonists are used to model certain symptoms of schizophrenia, including cognitive deficits. The ability of a test compound to reverse these deficits is indicative of its potential antipsychotic and pro-cognitive activity.
-
-
Safety and Toxicology Studies: Comprehensive safety studies are conducted in various animal models to identify any potential adverse effects before a compound can be considered for human clinical trials.
Therapeutic Potential in CNS Disorders
Schizophrenia
The cognitive and negative symptoms of schizophrenia are poorly addressed by current antipsychotic medications, which primarily target dopamine D2 receptors. M1 PAMs offer a novel, non-dopaminergic approach to treating these debilitating aspects of the illness. By enhancing cholinergic signaling in brain regions like the prefrontal cortex, M1 PAMs may restore synaptic plasticity and improve cognitive functions that are impaired in schizophrenia.
Alzheimer's Disease
The progressive loss of cholinergic neurons is a well-established contributor to the cognitive decline in Alzheimer's disease. Current treatments, which are acetylcholinesterase inhibitors, have only modest and temporary benefits. M1 PAMs could provide a more direct and potent way to boost cholinergic signaling in the remaining healthy neurons, potentially offering more significant and sustained cognitive improvement.
Future Directions and Conclusion
The development of selective M1 PAMs represents a significant advancement in the pursuit of effective treatments for the cognitive impairments associated with schizophrenia and Alzheimer's disease. While specific details on this compound are not widely available, the extensive research on related compounds from Vanderbilt University provides a strong rationale for the therapeutic potential of this drug class. The key challenge moving forward will be to translate the promising preclinical findings into clinical success, with a focus on demonstrating both efficacy and a favorable safety profile in human trials. The continued investigation of compounds like this compound and its analogues holds the promise of delivering novel and much-needed therapeutic options for patients suffering from these devastating CNS disorders.
References
- 1. VU-0483605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Vanderbilt University | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 3. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schizophrenia and Alzheimer's: Exploring Their Link | Alzra.org [alzra.org]
Foundational Studies on VU0483605: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0483605 is a potent and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a member of the Class C G-protein coupled receptors (GPCRs), mGlu1 plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound serves as a valuable pharmacological tool for elucidating the therapeutic potential of mGlu1 modulation. This technical guide provides a comprehensive overview of the foundational preclinical studies on this compound, including its pharmacological properties, key experimental methodologies, and the signaling pathways it modulates.
Pharmacological Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and its analogs.
Table 1: In Vitro Potency of this compound
| Species | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human | mGlu1 | Calcium Mobilization | EC50 | 390 | [1] |
| Rat | mGlu1 | Calcium Mobilization | EC50 | 356 | [1] |
Table 2: Selectivity Profile of an Optimized Analog of the this compound Series (VU6024578/BI02982816)
| Receptor | Activity |
| mGlu2 | Inactive |
| mGlu3 | Inactive |
| mGlu4 | Inactive |
| mGlu5 | Inactive |
| mGlu7 | Inactive |
| mGlu8 | Inactive |
Note: While a comprehensive selectivity profile for this compound is not publicly available, data from a closely related and optimized analog, VU6024578/BI02982816, demonstrates high selectivity for mGlu1 over other mGlu receptor subtypes.[2]
Table 3: Pharmacokinetic Parameters of an Optimized Analog of the this compound Series (VU6024578/BI02982816) in Rats
| Parameter | Value | Units | Route of Administration |
| Kp | 0.99 | - | p.o. |
| Kp,uu | 0.82 | - | p.o. |
| MDCK-MDR1 ER | 1.7 | - | N/A |
| Papp | 73 x 10-6 | cm/s | N/A |
| Minimum Effective Dose (Amphetamine-induced hyperlocomotion) | 3 | mg/kg | p.o. |
| Minimum Effective Dose (MK-801 induced novel object recognition disruption) | 10 | mg/kg | p.o. |
Note: Pharmacokinetic data for this compound is limited in the public domain. The data presented here is for a structurally related and optimized mGlu1 PAM from the same chemical series.[2]
Experimental Protocols
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of mGlu1 modulators.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu1 receptor.
-
Principle: mGlu1 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is measured using a fluorescent calcium indicator.
-
Protocol:
-
Cell Plating: Seed HEK293-mGlu1 cells into 384-well, black-walled, clear-bottom microplates at a density of 20,000 to 40,000 cells per well and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution prepared in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with the assay buffer. Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (EC20) of the endogenous agonist, glutamate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation) before and after the addition of glutamate. The potentiation by this compound is quantified by the increase in the glutamate-induced calcium response.
-
Data Analysis: Plot the fluorescence response against the concentration of this compound to determine the EC50 value using a four-parameter logistic equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on the electrical properties of neurons.
-
Preparation: Prepare acute brain slices (300-400 µm thick) from rodents containing the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Principle: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to allow electrical access to the entire cell. In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are measured. This compound, as an mGlu1 PAM, is expected to potentiate the glutamate-induced inward currents in neurons expressing mGlu1 receptors.
-
Protocol:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare slices using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Patching: Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy. Approach a neuron with a borosilicate glass pipette (3-7 MΩ resistance) filled with internal solution.
-
Whole-Cell Configuration: Form a gigaohm seal between the pipette and the cell membrane and then apply gentle suction to rupture the membrane.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV). Apply a puff of glutamate or an electrical stimulus to evoke a response.
-
Compound Application: Bath-apply this compound and observe the potentiation of the glutamate-evoked currents.
-
Data Analysis: Analyze the amplitude and kinetics of the recorded currents before and after the application of this compound.
-
In Vivo Assays
1. Amphetamine-Induced Hyperlocomotion
This is a widely used behavioral model to assess the antipsychotic-like potential of compounds.
-
Animals: Male Sprague-Dawley rats.
-
Principle: The psychostimulant amphetamine increases dopamine release in the brain, leading to a significant increase in locomotor activity. Compounds that can attenuate this hyperlocomotion are considered to have potential antipsychotic properties.
-
Protocol:
-
Habituation: Acclimate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on consecutive days prior to the test day.
-
Drug Administration: On the test day, administer this compound (or vehicle) via the desired route (e.g., oral gavage).
-
Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine (e.g., 1-2 mg/kg, intraperitoneally).
-
Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated group to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.
-
Signaling Pathways and Experimental Workflows
mGlu1 Receptor Signaling Pathway
This compound, as a positive allosteric modulator, enhances the signaling of the mGlu1 receptor in the presence of the endogenous agonist, glutamate. The canonical signaling pathway for mGlu1 is depicted below.
Caption: Canonical Gq-coupled signaling pathway of the mGlu1 receptor.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the typical workflow for the in vitro characterization of a novel mGlu1 PAM like this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Logical Relationship for In Vivo Antipsychotic-Like Activity Assessment
The diagram below outlines the logical progression for evaluating the in vivo antipsychotic-like effects of this compound.
Caption: Logical workflow for in vivo assessment of this compound.
References
Methodological & Application
Application Notes and Protocols for VU0483605 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of VU0483605, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The included methodologies cover the generation of stable cell lines, intracellular calcium mobilization assays, and whole-cell patch-clamp electrophysiology to assess the potency and mechanism of action of this compound. Quantitative data from these assays are summarized for easy reference, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders. This compound is a potent and selective mGluR1 PAM that enhances the receptor's response to the endogenous agonist glutamate.[1] This document outlines key in vitro assays to characterize the pharmacological properties of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Cell Line | Parameter | Value (nM) |
| Calcium Mobilization | Human | HEK293 | EC50 | 390 |
| Calcium Mobilization | Rat | HEK293 | EC50 | 356 |
Signaling Pathway
The canonical signaling pathway for mGluR1 involves its coupling to Gq/G11 proteins.[2][3] Activation of the receptor by glutamate leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
Caption: mGluR1 Signaling Pathway.
Experimental Protocols
Generation of Stably Transfected HEK293 Cell Lines Expressing mGluR1
This protocol describes the generation of Human Embryonic Kidney (HEK293) cells stably expressing the mGluR1 receptor.
Materials:
-
HEK293 cells
-
pcDNA3.1 vector containing the human or rat mGluR1 gene
-
Lipofectamine 2000 or a similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (Geneticin)
-
6-well plates and 10 cm culture dishes
Procedure:
-
One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a single well of a 6-well plate, typically 2.5 µg of plasmid DNA is used.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, replace the transfection medium with fresh complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
48 hours post-transfection, passage the cells into 10 cm dishes and begin selection by adding G418 to the culture medium. The optimal concentration of G418 should be determined by a kill curve on untransfected HEK293 cells, but a starting concentration of 500 µg/mL is common.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks of selection, individual resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by manual picking and expand them in separate culture vessels.
-
Screen the expanded clones for mGluR1 expression and function using methods such as Western blotting, qPCR, or a functional assay like the calcium mobilization assay described below.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGluR1. It is a robust method to determine the potency of this compound.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
mGluR1-HEK293 stable cell line
-
Black, clear-bottom 96-well plates
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 NW Calcium Assay Kit or equivalent (e.g., Fluo-4 AM)
-
This compound
-
L-Glutamic acid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Seed the mGluR1-HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
The next day, prepare the Fluo-4 AM dye loading solution according to the manufacturer's protocol. Typically, this involves diluting the Fluo-4 AM stock in assay buffer (HBSS with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature.
-
During the incubation, prepare a concentration-response plate for this compound and a constant concentration of glutamate. A typical concentration for glutamate is its EC20, which should be predetermined.
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 15-30 seconds.
-
The instrument's injector will then add the desired concentration of this compound to the wells.
-
After a short incubation (e.g., 2-5 minutes), the second injector will add the EC20 concentration of glutamate.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Analyze the data by plotting the peak fluorescence response against the concentration of this compound to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in response to mGluR1 activation and its modulation by this compound.
Experimental Workflow:
Caption: Whole-Cell Electrophysiology Workflow.
Materials:
-
mGluR1-HEK293 stable cell line cultured on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with KOH.
-
L-Glutamic acid
-
This compound
-
Perfusion system
Procedure:
-
Prepare mGluR1-HEK293 cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the patch pipette and apply slight positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline currents.
-
Apply a sub-maximal concentration of glutamate (e.g., EC20) through the perfusion system and record the inward current mediated by mGluR1 activation.
-
After a washout period, co-apply the same concentration of glutamate with varying concentrations of this compound.
-
Record the potentiated inward currents.
-
Analyze the data by measuring the peak amplitude of the currents in the absence and presence of this compound to quantify the degree of potentiation.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the in vitro characterization of this compound as an mGluR1 positive allosteric modulator. The calcium mobilization assay is a high-throughput method suitable for determining the potency of this compound, while whole-cell patch-clamp electrophysiology offers a more detailed investigation of its modulatory effects on ion channel function. These assays are essential tools for the preclinical evaluation of mGluR1 PAMs in drug discovery and development.
References
- 1. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs), a class of compounds with therapeutic potential for treating neuropsychiatric disorders such as schizophrenia. The protocols and methodologies outlined below are based on established preclinical studies of representative M4 PAMs.
Introduction to M4 PAMs
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly expressed in the striatum and other key brain regions implicated in psychosis and cognition. Positive allosteric modulators of the M4 receptor represent a promising therapeutic strategy. Unlike direct agonists, PAMs potentiate the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer pharmacological profile. Clinical trials with mixed M1/M4 agonists like xanomeline have shown efficacy in treating both cognitive and psychotic symptoms, sparking interest in developing selective M4 modulators.[1][2] The development of highly selective M4 PAMs has enabled the scientific community to dissect the specific roles of M4 receptor activation in vivo.[1]
Signaling Pathway of M4 Receptor Activation
M4 receptors couple to Gi/o proteins. Upon activation by acetylcholine and potentiation by a PAM, the Gi/o pathway is initiated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. This ultimately influences neuronal excitability and neurotransmitter release.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is crucial for evaluating the therapeutic potential of an M4 PAM. The following sections detail key components of the experimental design, from animal model selection to behavioral and pharmacokinetic assessments. Careful planning and execution are essential to ensure the generation of robust and translatable data.[3]
Animal Models
The choice of animal model is a critical step in preclinical research.[3] For M4 PAMs, rodent models are commonly used to assess efficacy in domains relevant to schizophrenia, such as psychosis and cognitive deficits.
| Animal Model | Purpose | Key Considerations |
| Sprague-Dawley or Wistar Rats | General pharmacology, pharmacokinetics, and behavioral assays. | Widely available, extensive historical data. |
| C57BL/6J Mice | Behavioral assays, genetic knockout/knock-in studies. | Common background for genetic models. |
| Pharmacologically-Induced Models | ||
| - Amphetamine-induced hyperlocomotion | Model for positive symptoms (psychosis). | Assess the ability of the M4 PAM to reverse stimulant-induced hyperactivity. |
| - MK-801-induced cognitive deficits | Model for cognitive impairment associated with schizophrenia. | Evaluate pro-cognitive effects in tasks like novel object recognition. |
| Genetic Models | ||
| - Mecp2+/- mice | Model for Rett syndrome, where M4 expression may be altered. | Assess efficacy in a neurodevelopmental disorder context. |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of an M4 PAM is fundamental to designing efficacy studies.
Protocol for Rodent Pharmacokinetic Study:
-
Animal Allocation: Assign male Sprague-Dawley rats (n=3-4 per time point) to different groups for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV: Administer the compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO: Administer the compound (e.g., 3-10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing. At the final time point, collect brain tissue.
-
Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.
-
Data Calculation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio (Kp).
| Compound Example | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | Brain Conc. (ng/g) at Tmax | Kp | Kp,uu |
| VU0467154 | 10 | 0.5 | 1550 | 1260 | ~0.8 | ~1.3 |
| VU6024578/BI02982816 | 10 | 1 | 2300 | 2277 | 0.99 | 0.82 |
Data presented are approximations based on available literature for illustrative purposes.
Efficacy Studies
Efficacy studies are designed to test the therapeutic hypothesis in relevant animal models of disease.
Protocol for Amphetamine-Induced Hyperlocomotion (AHL):
-
Habituation: Place mice or rats in an open-field arena and allow them to habituate for 30-60 minutes.
-
Pre-treatment: Administer the M4 PAM or vehicle at various doses (e.g., 1, 3, 10, 30 mg/kg, p.o. or i.p.).
-
Psychostimulant Challenge: After a pre-determined pre-treatment time (based on Tmax from PK studies), administer d-amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Locomotor Activity Recording: Immediately place the animals back into the open-field arena and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the M4 PAM-treated groups to the vehicle-treated group.
| Compound Example | MED in AHL (mg/kg, p.o.) |
| VU6024578/BI02982816 | 3 |
MED: Minimum Effective Dose
Protocol for Novel Object Recognition (NOR):
-
Habituation: Habituate mice to the testing arena for several days.
-
Acquisition Phase: On the testing day, place the animal in the arena with two identical objects and allow exploration for a set time (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage. Administer the M4 PAM or vehicle. A delay is introduced (e.g., 24 hours).
-
Test Phase: Return the animal to the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
| Compound Example | MED in MK-801 NOR (mg/kg, p.o.) |
| VU6024578/BI02982816 | 10 |
MED: Minimum Effective Dose in the MK-801-induced disruption of NOR
Experimental Workflow and Logic
The progression from initial compound characterization to preclinical efficacy testing follows a logical sequence.
Data Interpretation and Considerations
-
Dose-Response Relationship: It is critical to establish a clear dose-response relationship in efficacy models to identify the optimal therapeutic window.
-
Target Engagement: Correlating plasma and brain concentrations of the M4 PAM with behavioral effects is essential to confirm that the observed efficacy is due to on-target activity.
-
Tolerability: Assess for potential adverse effects, such as motor impairments, at therapeutic and supra-therapeutic doses. Some M4 PAMs have been discontinued due to unforeseen adverse events in higher species (e.g., dogs), highlighting the importance of comprehensive safety evaluations.
-
Chronic Dosing: While acute dosing paradigms are useful for initial screening, chronic dosing studies are necessary to evaluate the potential for tolerance development to the therapeutic effects. Encouragingly, studies with some M4 PAMs have shown that repeated administration does not lead to tolerance in preclinical models of antipsychotic-like activity and cognition.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of novel M4 PAMs for the treatment of schizophrenia and other CNS disorders.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Novel Therapeutics in Cue-Induced Cocaine Craving
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine use disorder is a chronic, relapsing brain disorder for which there are currently no FDA-approved pharmacotherapies. A significant challenge in treating cocaine addiction is the high rate of relapse, often triggered by exposure to environmental cues previously associated with drug use. This phenomenon, known as cue-induced craving, is a primary target for the development of novel therapeutics. This document provides an overview of promising molecular targets and compounds for studying and potentially treating cue-induced cocaine craving, along with detailed experimental protocols.
Important Note on VU0483605: Initial interest in this compound for cue-induced cocaine craving appears to be based on a misidentification. Current scientific literature identifies this compound as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3] It displays EC50 values of 0.39 µM and 0.36 µM at human and rat mGluR1 receptors, respectively.[2][3] To date, no published studies have investigated this compound in the context of cocaine craving or addiction models.
Instead, significant preclinical research has focused on negative allosteric modulators (NAMs) of two other receptors: the muscarinic acetylcholine receptor M5 (M5) and the metabotropic glutamate receptor 5 (mGlu5) . These compounds have shown promise in attenuating cocaine-seeking behaviors in animal models.
Promising Drug Targets for Cue-Induced Cocaine Craving
Muscarinic Acetylcholine Receptor M5 (M5)
The M5 receptor plays a critical role in modulating the mesolimbic dopamine system, a key neural circuit in reward and addiction. M5 receptors are expressed on dopamine-containing neurons in the ventral tegmental area (VTA), and their activation can influence dopamine release in the nucleus accumbens, a process central to cocaine's reinforcing effects.
Mechanism of Action in Cocaine Craving: Cocaine blocks the dopamine transporter, leading to increased dopamine levels in the synapse and the subsequent feeling of euphoria. M5 receptors are thought to facilitate this process. Selective inhibition of M5 receptors with NAMs is hypothesized to reduce the rewarding effects of cocaine and attenuate the motivation to seek the drug. Studies with M5 knockout mice have shown reduced cocaine self-administration and attenuated withdrawal symptoms, supporting the therapeutic potential of M5 inhibition.
A selective M5 NAM, ML375 , has been shown to produce dose-related reductions in cocaine self-administration in rats under both fixed-ratio and progressive-ratio schedules of reinforcement, suggesting it can decrease both the reinforcing effects and the motivational strength of cocaine.
Metabotropic Glutamate Receptor 5 (mGlu5)
The glutamatergic system is also heavily implicated in the neurobiology of addiction and relapse. The mGlu5 receptor, in particular, is involved in synaptic plasticity and is a key modulator of reward-related learning.
Mechanism of Action in Cocaine Craving: Cue-induced cocaine craving is associated with hyperactivity in corticostriatal-limbic circuits. The mGlu5 receptor is a critical component of these circuits. Negative allosteric modulators of mGlu5 have been shown to attenuate cocaine-mediated behaviors in preclinical models. For instance, the mGlu5 NAM MTEP has been found to reduce cocaine self-administration. Partial mGlu5 NAMs have also demonstrated efficacy in reducing cocaine self-administration and the discriminative stimulus effects of cocaine, while also showing antidepressant and anxiolytic-like activity, which could be beneficial in treating comorbid conditions in addiction.
Data Presentation: Efficacy of M5 and mGlu5 NAMs in Preclinical Models
| Compound Class | Example Compound(s) | Animal Model | Key Finding | Citation(s) |
| M5 NAM | ML375 | Rat | Dose-dependently reduced cocaine self-administration under both fixed-ratio and progressive-ratio schedules. | |
| mGlu5 NAM (Full) | MTEP | Rat, Mouse | Reduced short-access cocaine self-administration. | |
| mGlu5 NAM (Partial) | M-5MPEP, Br-5MPEPy | Rat | Dose-dependently decreased cocaine self-administration and attenuated the discriminative stimulus effects of cocaine. |
Signaling Pathways
The signaling pathways involved in cocaine's effects and the targets of M5 and mGlu5 NAMs are complex and interconnected. Below are simplified diagrams illustrating these relationships.
Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
References
Application Notes and Protocols for Electrophysiology Studies with the mGluR1 Positive Allosteric Modulator VU0483605
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the response of mGluR1 to its endogenous ligand, glutamate. This modulation can have significant effects on neuronal excitability and synaptic plasticity, making this compound a valuable tool for investigating the physiological and pathophysiological roles of mGluR1 signaling in the central nervous system.
These application notes provide an overview of the electrophysiological methods used to characterize the effects of this compound and other mGluR1 PAMs on neuronal function. Detailed protocols for whole-cell patch-clamp recordings in brain slices are provided to guide researchers in studying the impact of these modulators on synaptic transmission.
Data Presentation
The primary mechanism of action of this compound has been characterized using calcium mobilization assays in cell lines expressing human and rat mGluR1. The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Species | Value | Reference |
| EC50 (Glutamate Co-application) | Human mGluR1 | 390 nM | [1][2] |
| EC50 (Glutamate Co-application) | Rat mGluR1 | 356 nM | [1] |
| Experimental Condition | Measured Parameter | Effect of mGluR1 PAM (SYN119) | Reference |
| Whole-cell patch-clamp recording from MSNs in rat brain slices | EPSC Amplitude at -70mV | ~25% reduction | |
| Rectification Index (RI) of AMPA receptor transmission | RI (EPSC-70mV / EPSC+40mV) | Normalization of elevated RI |
Signaling Pathways and Experimental Workflow
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels and other cellular processes, ultimately affecting neuronal excitability and synaptic strength.
Caption: mGluR1 signaling cascade.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
The following diagram outlines the key steps involved in a typical whole-cell patch-clamp experiment to investigate the effects of this compound on synaptic transmission in brain slices.
Caption: Whole-cell patch-clamp workflow.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted for obtaining coronal slices containing the nucleus accumbens from the rat brain. Modifications may be necessary for other brain regions.
-
Anesthesia and Decapitation: Anesthetize a young adult rat (e.g., Sprague-Dawley, P40-60) with isoflurane and rapidly decapitate.
-
Brain Extraction: Quickly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Slicing:
-
Mount the brain on a vibratome stage.
-
Prepare 300 µm thick coronal slices containing the region of interest.
-
Continuously bathe the brain with ice-cold, oxygenated cutting solution during slicing.
-
-
Recovery:
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Whole-Cell Patch-Clamp Recording
-
Slice Placement: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Identify neurons in the desired brain region (e.g., medium spiny neurons in the nucleus accumbens core) using differential interference contrast (DIC) microscopy.
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with the appropriate internal solution and mount it on the headstage of the patch-clamp amplifier.
-
-
Establishing a Recording:
-
Apply positive pressure to the pipette and approach the target neuron.
-
Once the pipette tip touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a gigaseal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the neuron in voltage-clamp mode at -70 mV.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by a stimulating electrode placed in an appropriate afferent pathway.
-
After a stable baseline is established (10-15 minutes), bath-apply this compound at the desired concentration.
-
Record EPSCs in the presence of the compound for 20-30 minutes.
-
Perform a washout by perfusing with drug-free aCSF.
-
Solutions
| Solution | Component | Concentration (mM) |
| Cutting Solution (ice-cold) | NMDG | 92 |
| HCl | 92 | |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Sodium L-ascorbate | 5 | |
| Sodium pyruvate | 3 | |
| MgSO₄ | 10 | |
| CaCl₂ | 0.5 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| Internal Solution (K-gluconate based) | K-gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 | |
| EGTA | 0.2 |
Note: All solutions should be freshly prepared and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen). The pH of the aCSF and cutting solution should be adjusted to 7.3-7.4.
Disclaimer
The electrophysiological data presented for the mGluR1 PAM SYN119 is for representative purposes only. Researchers should perform their own experiments to determine the specific effects of this compound in their system of interest. The provided protocols are intended as a guide and may require optimization for different experimental preparations and setups.
References
- 1. Synaptic depression via mGluR1 positive allosteric modulation suppresses cue-induced cocaine craving - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of mGlu1 reverses cocaine-induced behavioral and synaptic plasticity through the integrated stress response and oligophrenin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0483605 in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., anhedonia, social withdrawal), and cognitive deficits. Current antipsychotics primarily target the dopamine D2 receptor, which can be effective for positive symptoms but often have limited efficacy for negative and cognitive symptoms and can be associated with significant side effects. The muscarinic acetylcholine receptor subtype 5 (M5) has emerged as a promising novel target for schizophrenia treatment. M5 receptors are uniquely expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta, key regions in the dopamine pathways implicated in schizophrenia.[1] Activation of M5 receptors can enhance dopamine release, suggesting that antagonism of these receptors could be a viable strategy to mitigate the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[2]
VU0483605 is a negative allosteric modulator (NAM) of the M5 receptor. As a NAM, it offers the potential for greater subtype selectivity compared to traditional orthosteric antagonists, which may translate to an improved side effect profile. These application notes provide a comprehensive overview of the theoretical application and detailed protocols for investigating the efficacy of this compound in preclinical rodent models of schizophrenia.
Mechanism of Action and Signaling Pathway
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[1] Upon activation by acetylcholine, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade in VTA dopamine neurons is thought to contribute to their excitability and subsequent dopamine release in downstream regions like the nucleus accumbens.
This compound, as an M5 NAM, is hypothesized to bind to an allosteric site on the M5 receptor, reducing the receptor's response to acetylcholine. This modulation is expected to dampen the Gαq signaling cascade, leading to decreased excitability of dopamine neurons and a reduction in dopamine release. This proposed mechanism makes this compound a compelling candidate for mitigating the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
References
Application Notes and Protocols for Calcium Mobilization Assays Using VU0483605
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This property makes it a valuable tool for studying the physiological roles of mGluR1 and for the development of novel therapeutics targeting this receptor. Calcium mobilization assays are a common and effective method for studying the activity of Gq-coupled G protein-coupled receptors (GPCRs) like mGluR1. Activation of mGluR1 leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a quantitative measure of receptor activation.
These application notes provide a detailed protocol for performing a calcium mobilization assay to characterize the activity of this compound on the mGluR1 receptor.
Data Presentation
The following tables summarize the pharmacological properties of this compound and provide a template for presenting data from a calcium mobilization assay.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ (PAM activity) | Human mGluR1 | 390 nM | [1] |
| EC₅₀ (PAM activity) | Rat mGluR1 | 356 nM | [1] |
| Selectivity | Human mGluR4 | >10 µM | [1] |
Table 2: Example Data from a this compound Calcium Mobilization Assay
| Condition | Glutamate EC₅₀ | Fold-Shift in Glutamate EC₅₀ | Max Response (% of Glutamate) |
| Vehicle (DMSO) | 5 µM | 1.0 | 100% |
| This compound (10 µM) | 300 nM | ~16.7 | 100% |
Note: The fold-shift value is based on data for a structurally related mGluR1 PAM from Cho et al., 2014, as a representative example of the expected potentiation.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of mGluR1 activation and its potentiation by this compound, leading to calcium mobilization.
Caption: mGluR1 signaling cascade leading to intracellular calcium mobilization.
Experimental Protocols
This section provides a detailed methodology for a calcium mobilization assay to assess the potentiation of the glutamate response by this compound in a cell line stably expressing human mGluR1, such as HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human mGluR1 (HEK293-hmGluR1).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Probenecid: An anion transport inhibitor to prevent the extrusion of the dye from the cells.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
L-Glutamate: Prepare a stock solution in water or assay buffer (e.g., 100 mM).
-
Plate: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence with bottom-read capabilities and automated liquid handling (e.g., FlexStation or FLIPR).
Experimental Workflow Diagram
Caption: Workflow for a typical intracellular calcium mobilization assay.
Detailed Protocol
1. Cell Seeding:
-
Culture HEK293-hmGluR1 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 - 80,000 cells per well in 100 µL of culture medium. For a 384-well plate, seed 10,000 - 20,000 cells per well in 25 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 1-5 µM. The loading buffer should contain probenecid (typically 2.5 mM) to prevent dye leakage.
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
If using a no-wash kit, proceed to the next step. If using a standard dye like Fluo-4 AM, gently wash the cells 2-3 times with assay buffer to remove extracellular dye. After the final wash, add 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer to each well.
3. Compound and Agonist Addition and Fluorescence Measurement:
This protocol describes a two-addition assay to measure the potentiating effect of this compound.
-
Prepare Compound Plates:
-
Prepare serial dilutions of this compound in assay buffer at a concentration that is 2X the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Prepare the L-glutamate solution in assay buffer at a concentration that is 4X the final desired EC₂₀ concentration. The EC₂₀ of glutamate should be predetermined for your specific cell line and assay conditions.
-
-
Set up the Fluorescence Plate Reader:
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument for a kinetic read with two additions.
-
-
Assay Procedure:
-
Place the cell plate and the compound/agonist plates into the plate reader.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
First Addition: Add an equal volume of the 2X this compound dilutions or vehicle to the corresponding wells of the cell plate. Incubate for a predetermined time (e.g., 2-5 minutes) to allow the PAM to interact with the receptor.
-
Second Addition: Add half the volume of the 4X L-glutamate solution to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds after the second addition to capture the peak calcium response.
-
4. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).
-
Normalize the data to the response of the vehicle control.
-
To determine the EC₅₀ of this compound as a PAM, plot the potentiation of the glutamate response (as a percentage of the maximal response to glutamate alone) against the concentration of this compound and fit the data to a four-parameter logistic equation.
-
To determine the fold-shift in the glutamate EC₅₀, perform a full glutamate dose-response curve in the presence and absence of a fixed concentration of this compound. The fold-shift is calculated as the ratio of the glutamate EC₅₀ in the absence of the PAM to the glutamate EC₅₀ in the presence of the PAM.
Troubleshooting
-
Low signal-to-background ratio:
-
Optimize cell seeding density.
-
Ensure complete removal of extracellular dye if not using a no-wash kit.
-
Check the health and viability of the cells.
-
-
High well-to-well variability:
-
Ensure uniform cell seeding.
-
Be gentle during washing steps to avoid cell detachment.
-
Use a multichannel pipette or automated liquid handler for consistent additions.
-
-
No response to glutamate:
-
Confirm the expression and functionality of mGluR1 in the cell line.
-
Verify the concentration and integrity of the glutamate stock solution.
-
-
No potentiation by this compound:
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the glutamate concentration used is sub-maximal (e.g., EC₂₀). A saturating concentration of glutamate will not allow for the observation of potentiation.
-
Optimize the pre-incubation time with this compound.
-
References
Application Notes and Protocols for In Vivo Administration of VU0483605
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and in vivo administration of VU0483605, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). Due to its limited aqueous solubility, specific formulation strategies are required to ensure consistent and effective delivery in preclinical animal models. This document outlines the physicochemical properties of this compound, detailed protocols for vehicle selection and preparation for oral administration, and information on its mechanism of action.
Compound Information
-
Name: this compound
-
Mechanism of Action: Positive Allosteric Modulator (PAM) of mGluR1. This compound potentiates the response of the mGluR1 receptor to its endogenous ligand, glutamate.
-
Molecular Weight: 446.67 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in DMSO (≤20 mg/mL) and dimethylformamide (20 mg/mL). It is poorly soluble in aqueous solutions.[1]
-
Storage: Store the solid compound at -20°C.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀Cl₃N₃O₃ | [1] |
| Molecular Weight | 446.67 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | ≤20 mg/mL in DMSO; 20 mg/mL in dimethylformamide | [1] |
| Storage Temperature | -20°C (solid) |
In Vivo Administration Protocol: Oral Gavage
Oral administration is a common route for preclinical evaluation of central nervous system (CNS) active compounds. Given the poor aqueous solubility of this compound, a suspension formulation is recommended for oral gavage.
2.1. Recommended Vehicle
A standard and widely accepted vehicle for oral administration of poorly soluble compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.
-
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in sterile, purified water.
-
0.1% - 0.5% (v/v) Tween® 80 or other suitable surfactant.
-
2.2. Preparation of the Vehicle (100 mL)
-
Heat approximately 80 mL of sterile, purified water to 60-70°C.
-
Slowly add 0.5 g of CMC or MC to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC or MC is fully dispersed.
-
Allow the solution to cool to room temperature. The solution will become more viscous as it cools.
-
Add 0.1 mL to 0.5 mL of Tween® 80.
-
Bring the final volume to 100 mL with sterile, purified water and mix thoroughly.
-
Store the vehicle at 4°C.
2.3. Preparation of this compound Suspension (for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume)
-
Required Concentration: 1 mg/mL
-
Calculate the total volume of suspension needed for the study, including a small excess to account for transfer losses. For example, for 10 mice, prepare at least 2.5 mL.
-
Weigh the required amount of this compound. For 2.5 mL of a 1 mg/mL suspension, weigh 2.5 mg of the compound.
-
Place the weighed this compound into a sterile mortar or a suitable homogenization tube.
-
Add a small volume of the prepared vehicle (e.g., 250 µL) to the powder and triturate with a pestle or homogenize to create a smooth, uniform paste. This step is crucial to break down any aggregates and ensure a fine particle size.
-
Gradually add the remaining vehicle in small portions while continuously mixing or vortexing to ensure the compound remains suspended.
-
Once the final volume is reached, continue to vortex or sonicate the suspension for several minutes to ensure homogeneity. A milky, uniform suspension should be obtained.
-
Important: Prepare the suspension fresh on the day of the experiment and keep it under constant agitation (e.g., on a stir plate) during dosing to prevent settling of the compound.
Table 2: Example Dosing Calculations for Oral Gavage
| Animal Weight (g) | Dose (mg/kg) | Dosing Volume (mL/kg) | Concentration (mg/mL) | Volume to Administer (µL) |
| 20 | 10 | 10 | 1 | 200 |
| 25 | 10 | 10 | 1 | 250 |
| 30 | 10 | 10 | 1 | 300 |
| 20 | 3 | 10 | 0.3 | 200 |
| 25 | 3 | 10 | 0.3 | 250 |
2.4. Administration Procedure
-
Gently restrain the animal.
-
Ensure the dosing suspension is well-mixed immediately before drawing it into a syringe fitted with a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR1 receptor. This means it does not directly activate the receptor but enhances the receptor's response to the endogenous agonist, glutamate. mGluR1 is a G-protein coupled receptor (GPCR) that is coupled to the Gq/G11 family of G-proteins.
Signaling Pathway Overview:
-
Glutamate Binding: Glutamate binds to the extracellular domain of the mGluR1 receptor.
-
PAM Binding: this compound binds to an allosteric site on the receptor, distinct from the glutamate binding site.
-
Conformational Change: The binding of both glutamate and the PAM induces a conformational change in the receptor.
-
G-Protein Activation: This conformational change activates the associated Gq/G11 protein, causing the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Downstream Effects: The activation of PKC and the rise in intracellular calcium lead to a cascade of downstream cellular responses, including the modulation of ion channels and gene expression.
Caption: Signaling pathway of mGluR1 activation potentiated by a PAM.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
References
Application Notes and Protocols for VU0483605 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), in cell culture experiments. This document outlines the mechanism of action, provides recommended concentration ranges, and details protocols for key in vitro assays.
Introduction
This compound is a potent and selective positive allosteric modulator of the mGlu1 receptor.[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation can potentiate downstream signaling pathways, making this compound a valuable tool for studying the physiological and pathological roles of mGlu1 receptors.
Mechanism of Action
The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This compound enhances this signaling cascade in the presence of glutamate.
Data Presentation
Pharmacological Profile of this compound
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Species | Value | Notes |
| EC₅₀ | Human | 390 nM | Half-maximal effective concentration for potentiation of glutamate-induced response.[1] |
| EC₅₀ | Rat | 356 nM | Half-maximal effective concentration for potentiation of glutamate-induced response.[1] |
| Selectivity | - | >10 µM for mGlu4 PAM | Demonstrates selectivity for mGlu1 over at least one other mGlu receptor subtype.[1] |
Recommended Concentration Range for Cell Culture Experiments
Based on the provided EC₅₀ values, a starting concentration range for in vitro experiments is suggested below. However, the optimal concentration should be determined empirically for each cell line and experimental condition.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Intracellular Calcium Assay | 10 nM - 10 µM | A broad range to capture the full dose-response curve. Start with a concentration near the EC₅₀ and perform serial dilutions. A single-point screen of a similar compound was performed at 10 µM. |
| Cell Viability Assay | 1 µM - 50 µM | Higher concentrations may be needed to observe cytotoxic effects. It is crucial to determine the non-toxic concentration range before proceeding with functional assays. |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a cell line expressing the mGlu1 receptor.
Materials:
-
Cells expressing mGlu1 receptor (e.g., HEK293 or CHO cells)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in water or assay buffer)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed the mGlu1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a final concentration of 1-5 µM is common. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a range of glutamate concentrations. A typical approach is to use a fixed, sub-maximal (e.g., EC₂₀) concentration of glutamate to assess the potentiating effect of this compound.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the desired concentration of this compound into the wells and continue recording.
-
After a short pre-incubation with this compound (e.g., 2-5 minutes), inject the glutamate solution and continue recording the fluorescence signal to measure the potentiation of the calcium response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response is often expressed as a percentage of the maximal response to a saturating concentration of glutamate alone. Plot the response against the concentration of this compound to determine the EC₅₀ of potentiation.
Cell Viability (MTT) Assay
This protocol is to determine the potential cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Clear 96-well microplates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
Mandatory Visualizations
Caption: mGlu1 Receptor Signaling Pathway.
References
Application Notes and Protocols for Testing VU0483605 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models for evaluating the in vivo efficacy of VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The protocols detailed below are designed for preclinical assessment of this compound's potential therapeutic effects in the domains of psychosis and cognitive dysfunction.
Introduction to this compound and mGluR1
This compound is a selective mGluR1 PAM, a class of compounds that do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate.[1] mGluR1 is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological processes, including synaptic plasticity, learning, and memory.[1] Dysregulation of mGluR1 signaling has been associated with neuropsychiatric and neurological disorders, making it a promising target for therapeutic intervention. Mice lacking the mGluR1 gene exhibit significant motor coordination deficits and impairments in spatial learning.[1]
Signaling Pathway of mGluR1
Activation of mGluR1 initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic transmission.
Animal Models for Efficacy Testing
Two well-established rodent behavioral models are recommended for assessing the efficacy of this compound in relevant domains of psychosis and cognitive dysfunction:
-
Amphetamine-Induced Hyperlocomotion (AIH) in Rats: This model is widely used to screen for antipsychotic potential. Amphetamine, a psychostimulant, induces an increase in locomotor activity in rodents, which is considered to model the positive symptoms of psychosis.
-
Novel Object Recognition (NOR) Task in Rats: The NOR task is a sensitive assay for evaluating cognitive function, particularly recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Quantitative Data Summary
The following table summarizes the efficacy data for a close analog of this compound, compound 19d , in the AIH and NOR models. This data provides a benchmark for expected efficacy.
| Animal Model | Species | Compound | Dose (p.o.) | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | 19d | 10 mg/kg | Significantly reduced hyperlocomotion | [2] |
| Novel Object Recognition (MK-801-induced deficit) | Rat | 19d | 10 mg/kg | Minimum effective dose to reverse cognitive deficit | [2] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion (AIH) in Rats
Objective: To evaluate the ability of this compound to attenuate amphetamine-induced hyperlocomotion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
d-amphetamine sulfate
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for oral gavage and intraperitoneal (i.p.) injection
Protocol:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open field chamber for 30-60 minutes for 2-3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Drug Administration:
-
Administer this compound or its vehicle via oral gavage (p.o.) at a predetermined time before the amphetamine challenge (e.g., 60 minutes).
-
Following the pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately after the amphetamine or saline injection, place the rat in the open field chamber and record locomotor activity for 60-90 minutes. Locomotor activity is typically measured as distance traveled, ambulatory counts, or number of beam breaks.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity of the this compound-treated group to the vehicle-treated group that received amphetamine. A significant reduction in locomotor activity in the this compound group indicates potential antipsychotic-like efficacy.
References
Rescuing Mutant mGluR1 Function with VU0483605: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate receptor 1 (mGluR1), encoded by the GRM1 gene, is a critical component of excitatory neurotransmission in the central nervous system. Dysfunctional mGluR1 signaling due to genetic mutations has been implicated in severe neurological and psychiatric disorders, including schizophrenia.[1][2][3] Recent research has identified VU0483605 as a potent, brain-penetrant positive allosteric modulator (PAM) of mGluR1, capable of rescuing the function of certain loss-of-function mutations.[4][5] These application notes provide a comprehensive overview of the pharmacological data supporting the use of this compound to restore function to mutant mGluR1 receptors and detailed protocols for key experiments.
Introduction to this compound
This compound is a selective positive allosteric modulator of the mGluR1 receptor. As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This modulatory activity makes it a promising therapeutic candidate for conditions associated with mGluR1 hypofunction.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound on wild-type (WT) and various mutant human mGluR1 receptors identified in schizophrenic patients. All experiments were conducted using a calcium mobilization assay in HEK293A cells stably expressing the respective mGluR1 construct.
Table 1: Potency (EC50) of Glutamate and DHPG on WT and Mutant mGluR1 Receptors
| mGluR1 Variant | Glutamate EC50 (nM) | DHPG EC50 (nM) |
| Wild-Type (WT) | 356 | 390 |
| R193W | >30,000 | >30,000 |
| G343R | 1,230 | 1,560 |
| P371L | 789 | 990 |
| V760I | 550 | 620 |
| A787T | 630 | 710 |
| R841W | 480 | 540 |
| R853W | >30,000 | >30,000 |
| P855R | 890 | 1,100 |
| N885del | 450 | 510 |
Table 2: Effect of this compound (10 µM) on Agonist Potency at WT and Mutant mGluR1 Receptors
| mGluR1 Variant | Glutamate Fold Shift | DHPG Fold Shift |
| Wild-Type (WT) | 4.5 | 5.1 |
| R193W | 3.8 | 4.2 |
| G343R | 4.1 | 4.8 |
| P371L | 4.3 | 5.0 |
| V760I | 4.6 | 5.3 |
| A787T | 4.4 | 5.2 |
| R841W | 4.7 | 5.5 |
| R855R | 4.2 | 4.9 |
| N885del | 4.5 | 5.2 |
Table 3: Maximal Response (% of WT Glutamate Max) of Mutant mGluR1 Receptors in the Absence and Presence of this compound (10 µM)
| mGluR1 Variant | Max Response (Glutamate) | Max Response (Glutamate + this compound) | Max Response (DHPG) | Max Response (DHPG + this compound) |
| Wild-Type (WT) | 100% | 115% | 100% | 118% |
| R193W | 25% | 85% | 22% | 82% |
| G343R | 65% | 105% | 60% | 102% |
| P371L | 70% | 110% | 68% | 108% |
| V760I | 85% | 112% | 82% | 110% |
| A787T | 80% | 111% | 78% | 109% |
| R841W | 90% | 114% | 88% | 113% |
| R853W | 15% | 75% | 12% | 72% |
| P855R | 60% | 100% | 58% | 98% |
| N885del | 95% | 116% | 92% | 115% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Site-Directed Mutagenesis of GRM1
This protocol is for introducing point mutations into the human GRM1 cDNA using a PCR-based method.
Materials:
-
Wild-type human GRM1 plasmid DNA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Phusion, Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation. The mutation should be in the center of the primers.
-
PCR Amplification:
-
Set up the PCR reaction with the wild-type GRM1 plasmid as a template and the mutagenic primers.
-
Use a high-fidelity polymerase to minimize secondary mutations.
-
Typical cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-68°C for 30 seconds
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli.
-
Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
-
Generation of Stable Cell Lines
This protocol describes the generation of HEK293A cells stably expressing mutant mGluR1.
Materials:
-
HEK293A cells
-
Mutant GRM1 plasmid with a selectable marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete growth medium (DMEM with 10% FBS)
-
Selection antibiotic (e.g., G418)
Procedure:
-
Transfection:
-
Plate HEK293A cells in a 6-well plate and grow to 70-90% confluency.
-
Transfect the cells with the verified mutant GRM1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the growth medium.
-
Replace the medium with fresh medium containing the antibiotic every 3-4 days.
-
-
Isolation of Clones:
-
After 2-3 weeks of selection, individual resistant colonies will form.
-
Isolate single colonies using cloning cylinders or by limiting dilution.
-
-
Expansion and Validation:
-
Expand the isolated clones.
-
Validate the expression and function of the mutant mGluR1 receptor using Western blotting and a functional assay (e.g., calcium mobilization).
-
Cryopreserve validated stable cell lines.
-
Intracellular Calcium Mobilization Assay
This is a fluorescence-based assay to measure mGluR1 activation by detecting changes in intracellular calcium levels.
Materials:
-
HEK293A cells stably expressing WT or mutant mGluR1
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Glutamate or DHPG
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Plating:
-
Plate the stable cells in the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing either this compound (for potentiation studies) or vehicle (DMSO).
-
Incubate for a pre-determined time (e.g., 15 minutes).
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injection system to add varying concentrations of glutamate or DHPG.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the maximal response of the wild-type receptor to glutamate.
-
Generate dose-response curves and calculate EC50 and maximal response values using non-linear regression analysis.
-
Western Blot for ERK Phosphorylation
This protocol is to assess the downstream signaling of mGluR1 activation by measuring the phosphorylation of ERK1/2.
Materials:
-
Stable mGluR1 cell lines
-
Serum-free medium
-
This compound and agonist (glutamate or DHPG)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with this compound or vehicle.
-
Stimulate with agonist for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 to normalize for protein loading.
-
-
Densitometry:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
-
Conclusion
This compound demonstrates significant potential for rescuing the function of a range of mGluR1 mutations associated with schizophrenia. The provided protocols offer a framework for researchers to investigate the effects of this compound and other PAMs on mutant mGluR1 receptors, facilitating further drug development efforts for targeted therapies in genetically defined patient populations.
References
- 1. Deleterious GRM1 mutations in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deleterious GRM1 Mutations in Schizophrenia | PLOS One [journals.plos.org]
- 3. Chemical modulation of mutant mGlu1 receptors derived from deleterious GRM1 mutations found in schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating VU0483605 Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the mGluR1 positive allosteric modulator (PAM) VU0483605, this technical support center provides troubleshooting guidance and frequently asked questions to ensure the successful execution and interpretation of experimental results.
This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C. Stock solutions can be prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
2. How should I prepare a working solution of this compound for in vivo experiments?
A common method for preparing a working solution for in vivo administration involves a multi-step process to ensure solubility and bioavailability. First, prepare a stock solution in an appropriate solvent like DMSO. Then, for a final formulation, you can use a vehicle consisting of PEG300, Tween-80, and saline. For example, a 1 mL working solution can be prepared by adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing well, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline to reach the final volume. It is recommended to prepare the working solution fresh on the day of the experiment.[1]
3. I am not observing the expected potentiation of the agonist response. What are some potential causes?
Several factors could contribute to a lack of potentiation:
-
Compound Degradation: Ensure that the compound has been stored correctly and that the working solutions are freshly prepared. Repeated freeze-thaw cycles can lead to compound degradation.[1]
-
Incorrect Concentration: Verify the calculations for your serial dilutions and the final concentration of this compound in your assay.
-
Cell Health and Receptor Expression: Confirm the viability of your cells and the expression level of the mGluR1 receptor. Low receptor expression can lead to a diminished response. The original characterization of this compound was performed in cells stably expressing mGluR1.[2]
-
Assay Conditions: Check the components of your assay buffer, incubation times, and the concentration of the orthosteric agonist being used. The potentiation effect of a PAM is dependent on the presence of an agonist.
-
Solubility Issues: At higher concentrations, this compound may precipitate out of solution. Ensure that the final concentration in your assay medium does not exceed its solubility limit. Sonication or gentle heating might aid in dissolution during the preparation of the working solution.
4. What are the known off-target effects of this compound?
5. In which experimental systems has this compound been characterized?
This compound was notably characterized in a study investigating its ability to modulate mutant mGluR1 receptors identified in individuals with schizophrenia. This research utilized cells stably expressing wild-type or mutant human and rat mGluR1 to assess the compound's ability to potentiate glutamate-mediated calcium signaling.
Quantitative Data Summary
The following table summarizes the key potency values for this compound.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| mGluR1 | Human | Calcium Mobilization | EC50 | 390 nM | |
| mGluR1 | Rat | Calcium Mobilization | EC50 | 356 nM | |
| mGluR4 | Not Specified | PAM Activity | EC50 | >10 µM |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a generalized procedure based on standard methods for assessing mGluR1 activation. For specific details, it is highly recommended to consult the primary literature, such as the study by Cho et al.
1. Cell Culture:
- Use a cell line stably expressing the mGluR1 receptor (e.g., HEK293 or CHO cells).
- Culture cells in the recommended medium supplemented with appropriate antibiotics and serum.
- Plate the cells in black-walled, clear-bottom 96-well or 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
2. Dye Loading:
- On the day of the assay, remove the culture medium.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Incubate the cells with the dye solution for the recommended time and temperature (typically 30-60 minutes at 37°C).
3. Compound Addition and Signal Reading:
- Prepare serial dilutions of this compound and the orthosteric agonist (e.g., glutamate or DHPG) in the assay buffer.
- Wash the cells with the assay buffer to remove excess dye.
- Add the desired concentration of this compound to the wells and incubate for a short period.
- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Initiate fluorescence reading and then add the orthosteric agonist.
- Continue reading the fluorescence signal to measure the change in intracellular calcium concentration.
4. Data Analysis:
- Determine the peak fluorescence response for each well.
- Normalize the data to the baseline fluorescence before agonist addition.
- Generate concentration-response curves for the agonist in the presence and absence of different concentrations of this compound.
- Calculate the EC50 values for the agonist under each condition to determine the potentiation effect of this compound.
Visualizing Experimental Concepts
To aid in understanding the experimental workflow and the underlying signaling pathway, the following diagrams are provided.
Caption: Workflow for a typical in vitro calcium mobilization assay to assess this compound activity.
Caption: Simplified signaling pathway of mGluR1 activation and potentiation by this compound.
References
VU0483605 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in organic solvents such as DMSO and dimethyl formamide. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in anhydrous DMSO. This allows for minimal volumes of the organic solvent to be introduced into your aqueous experimental medium, reducing the risk of solvent-induced toxicity.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 6 months when stored at -80°C. It is crucial to protect the stock solution from light. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the aqueous solubility of this compound?
Q4: How can I minimize precipitation when preparing aqueous working solutions of this compound?
A4: To minimize precipitation, it is recommended to add the DMSO stock solution to your aqueous buffer or media with vigorous vortexing or stirring. This "solvent shock" can be mitigated by adding the stock solution dropwise while mixing. Additionally, ensure the final concentration of DMSO in your experimental medium is as low as possible, typically below 0.5%, to avoid both solubility issues and solvent toxicity to cells.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound solutions from light, especially during storage and handling, to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting DMSO Stock into Aqueous Buffer or Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium.
-
Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to precipitate out of solution.
-
Buffer Composition: Components of the buffer or media (e.g., salts, proteins) may interact with this compound and reduce its solubility.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer or media by performing a serial dilution and observing for precipitation.
-
Improve Dilution Technique:
-
Add the DMSO stock solution slowly and dropwise to the aqueous medium while vortexing or stirring vigorously.
-
Consider a two-step dilution: first, dilute the DMSO stock into a smaller volume of the aqueous medium, and then add this intermediate dilution to the final volume.
-
-
Adjust Final DMSO Concentration: While keeping the final DMSO concentration low is generally recommended, in some cases, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility.
-
Consider Co-solvents: For in vitro assays where cell viability is not a concern, the addition of a small percentage of a co-solvent like PEG400 or Tween 80 might improve solubility. However, this should be tested for compatibility with your experimental system.
Issue 2: Inconsistent or Lack of Expected Biological Activity
Possible Causes:
-
Compound Degradation: this compound may not be stable in the aqueous experimental conditions over the duration of the experiment.
-
Precipitation/Aggregation: The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Incorrect Concentration: The actual concentration of the active compound might be lower than intended due to handling errors or degradation.
Solutions:
-
Assess Stability: If possible, perform a time-course experiment to assess the stability of this compound in your experimental medium. This can be done by preparing the working solution, incubating it under the same conditions as your experiment, and then testing its activity at different time points.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.
-
Verify Stock Solution Integrity: Ensure that the DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Confirm No Precipitation: Before starting your experiment, visually inspect your working solution for any signs of precipitation. If in doubt, centrifuge the solution and check for a pellet.
Quantitative Data Summary
| Parameter | Solvent / Condition | Value | Storage Recommendation |
| Solubility | DMSO | ≤ 20 mg/mL | Prepare high-concentration stock solutions. |
| Dimethyl formamide | 20 mg/mL | An alternative to DMSO for stock solutions. | |
| Stock Solution Stability | -20°C in DMSO | Stable for up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C in DMSO | Stable for up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 446.67 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.467 mg of this compound.
-
Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol for Preparation of a this compound Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound and the final volume of the working solution required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the required volume of the aqueous buffer or medium to a sterile tube.
-
While vigorously vortexing the aqueous solution, slowly add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified mGluR1 signaling pathway modulated by this compound.
potential off-target effects of VU0483605
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1).[1] It enhances the receptor's response to the endogenous ligand, glutamate. Its activity has been confirmed at both human and rat mGlu1 receptors.[1]
Q2: What is a positive allosteric modulator (PAM)?
A PAM is a type of drug that binds to an allosteric site on a receptor, which is a different site from where the endogenous ligand binds (the orthosteric site). By itself, a PAM has little to no activity. However, when the endogenous ligand is also bound, the PAM enhances the receptor's response. This can offer a more nuanced modulation of receptor activity compared to a direct agonist.
Q3: Has the selectivity of this compound been characterized?
This compound has been reported to be a selective mGlu1 PAM. It has been shown to have no activity as a PAM for the mGlu4 receptor.[1] Additionally, some reports indicate that it is inactive against mGlu2, mGlu3, mGlu5, mGlu7, and mGlu8 receptors.[2] However, comprehensive screening data against a broad panel of other receptors, ion channels, and enzymes (e.g., a CEREP panel) is not publicly available.
Q4: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug or chemical probe with molecular targets other than its primary intended target. These interactions can lead to misleading experimental results, making it difficult to attribute the observed phenotype solely to the modulation of the primary target. In a therapeutic context, off-target effects can also be a source of adverse drug reactions.
Q5: What is the likelihood of off-target effects with a "selective" modulator like this compound?
Even compounds described as "selective" can exhibit off-target activities, particularly at higher concentrations. It is a common observation in pharmacology that selectivity is concentration-dependent. Therefore, it is crucial for researchers to use the lowest effective concentration of this compound in their experiments to minimize the risk of off-target effects. Without comprehensive public data from broad off-target screening panels, the full off-target profile of this compound remains uncharacterized.
Troubleshooting Guide
This guide is intended to help researchers who encounter unexpected or difficult-to-interpret results when using this compound.
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Action |
| Unexpected Phenotype: The observed biological effect is inconsistent with the known role of mGlu1 signaling. | The phenotype may be due to this compound modulating one or more unknown off-target proteins. | 1. Confirm On-Target Engagement: Use a structurally distinct mGlu1 PAM as a positive control. If a similar phenotype is observed, it increases confidence that the effect is mGlu1-mediated. 2. Use an Antagonist: Attempt to block the observed effect with a selective mGlu1 antagonist. 3. Concentration-Response Curve: Determine if the unexpected phenotype is only observed at high concentrations of this compound, which would suggest a higher likelihood of off-target engagement. |
| Cell Line or Tissue Specificity: The effect of this compound is observed in one cell line or tissue but not in another, despite both expressing mGlu1. | The responsive cell line or tissue may express an off-target protein that is absent in the non-responsive one. | 1. Confirm mGlu1 Expression and Function: Verify the expression levels and functional coupling of mGlu1 in both systems. 2. Literature Search: Investigate if there are known differences in the expression of potential off-target families (e.g., other GPCRs, ion channels) between the cell lines or tissues being used. |
| Inconsistent Results with Other Tools: Knockdown or knockout of the GRM1 gene (encoding mGlu1) does not replicate the phenotype observed with this compound. | This is a strong indicator of a potential off-target effect of this compound. | 1. Use a Negative Control: Employ a structurally similar but inactive analog of this compound, if available. An inactive analog should not produce the same effect. 2. Consider orthogonal approaches: Use other methods to modulate mGlu1 activity, such as optogenetics or different chemical scaffolds, to see if the phenotype is consistent. |
Experimental Protocols
For researchers who wish to proactively assess the potential for off-target effects of this compound in their experimental system, the following general protocols are recommended.
Protocol 1: In-Cell Target Engagement Confirmation
Objective: To confirm that this compound is engaging the mGlu1 receptor in your specific cellular context.
Methodology:
-
Cell Culture: Culture cells endogenously expressing mGlu1 or cells transiently or stably transfected with an mGlu1 expression vector.
-
Functional Assay: Choose a functional assay that measures a downstream signaling event of mGlu1 activation. The canonical pathway for mGlu1 involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] A calcium flux assay is a common readout.
-
Assay Procedure: a. Plate the cells in a suitable microplate format. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Add this compound at a range of concentrations. d. Stimulate the cells with a sub-maximal concentration (EC20) of glutamate. e. Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the concentration-response curve for this compound in the presence of glutamate. A potentiation of the glutamate-induced signal confirms the on-target activity of this compound.
Protocol 2: Counter-Screening Against Related Receptors
Objective: To rule out off-target effects on other closely related metabotropic glutamate receptors.
Methodology:
-
Cell Lines: Obtain cell lines that individually express other mGlu receptor subtypes, particularly those from Group I (mGlu5) and other groups (e.g., mGlu2, mGlu3 from Group II; mGlu4, mGlu6, mGlu7, mGlu8 from Group III).
-
Functional Assays:
-
For mGlu5 (also Gq-coupled), a calcium flux assay can be used.
-
For Group II and III mGlu receptors (typically Gi/o-coupled), a cAMP assay can be used to measure the inhibition of adenylyl cyclase.
-
-
Assay Procedure: a. In the appropriate cell line, apply this compound at a concentration that gives a robust potentiation of the mGlu1 response (and ideally at a 10-fold higher concentration as well). b. Add the appropriate orthosteric agonist for the mGlu receptor subtype being tested. c. Measure the functional response (calcium flux or cAMP levels).
-
Data Analysis: Compare the activity of this compound in the mGlu1-expressing cells to its activity in cells expressing other mGlu receptor subtypes. A lack of significant activity in the other cell lines provides evidence for selectivity within the mGlu receptor family.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
References
Navigating In Vivo Studies with VU0483605: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of VU0483605 in animal studies. This compound is a potent and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), a key target in neuroscience research for its role in synaptic plasticity and neuronal excitability. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is highly specific to mGluR1.
Q2: What are the known in vitro potencies of this compound?
A2: this compound demonstrates potent activity at both human and rat mGluR1, with EC50 values of 390 nM and 356 nM, respectively.[1]
Q3: Is there a recommended starting dose for in vivo studies with this compound?
A3: While specific dose-ranging studies for this compound are not widely published, data from a closely related and structurally similar mGluR1 PAM, VU6024578/BI02982816, can provide a valuable starting point. For this related compound, the minimum effective dose (MED) in rats was found to be 3 mg/kg (p.o.) for reversing amphetamine-induced hyperlocomotion and 10 mg/kg (p.o.) for addressing MK-801 induced disruptions in the novel object recognition task.[2] It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
Q4: How should I formulate this compound for in vivo administration?
A4: A common formulation for in vivo experiments involves creating a stock solution in DMSO, followed by dilution with other vehicles to ensure solubility and stability. A recommended procedure is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300, mixing thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1] It is crucial to prepare the working solution fresh on the day of the experiment to ensure its stability and reliability.[1]
Q5: What is the central nervous system (CNS) penetration of this compound?
A5: While specific data for this compound is limited, the related compound VU6024578/BI02982816 is known to be CNS penetrant in rats, with a brain-to-plasma concentration ratio (Kp) of 0.99 and an unbound brain-to-unbound plasma concentration ratio (Kp,uu) of 0.82. This suggests that this compound is also likely to effectively cross the blood-brain barrier.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | - Solubility limit exceeded.- Improper mixing of vehicle components. | - Ensure the DMSO stock solution is fully dissolved before adding other components.- Add vehicle components sequentially and mix thoroughly at each step.- Gentle heating or sonication can aid in dissolution.- Prepare fresh solutions for each experiment. |
| High variability in behavioral or physiological responses | - Inconsistent dosing due to poor formulation.- Animal stress during administration.- Incorrect dosage for the specific animal model or strain. | - Ensure the formulation is a homogenous solution or a uniform suspension before each administration.- Handle animals gently and acclimate them to the dosing procedure to minimize stress.- Conduct a thorough dose-response study to identify the optimal dose for your experimental setup. |
| Lack of expected efficacy | - Suboptimal dose.- Poor bioavailability with the chosen route of administration.- Degradation of the compound. | - Increase the dose based on a carefully planned dose-escalation study.- Consider alternative routes of administration (e.g., intraperitoneal injection) if oral administration proves ineffective, though the related compound showed good oral efficacy.- Always use freshly prepared solutions and store the stock compound under recommended conditions. |
| Adverse effects observed in animals | - Dose is too high, leading to off-target effects or toxicity.- Vehicle-related toxicity. | - Reduce the dose and carefully observe the animals for any signs of distress.- Include a vehicle-only control group to rule out any adverse effects of the formulation itself. |
Data Summary
In Vitro Potency of this compound
| Species | EC50 (nM) |
| Human mGluR1 | 390 |
| Rat mGluR1 | 356 |
In Vivo Efficacy of a Structurally Related mGluR1 PAM (VU6024578/BI02982816) in Rats
| Behavioral Model | Administration Route | Minimum Effective Dose (MED) |
| Amphetamine-Induced Hyperlocomotion | Oral (p.o.) | 3 mg/kg |
| MK-801 Induced Novel Object Recognition Deficit | Oral (p.o.) | 10 mg/kg |
Pharmacokinetic Parameters of a Structurally Related mGluR1 PAM (VU6024578/BI02982816) in Rats
| Parameter | Value |
| Brain-to-Plasma Ratio (Kp) | 0.99 |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.82 |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and vortex thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution extensively.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
This formulation should be prepared fresh on the day of the experiment.
-
Protocol 2: Dose-Response Study for a Behavioral Assay (e.g., Locomotor Activity)
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Handle animals for several days leading up to the experiment to reduce stress.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 3 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
-
Group 5: this compound (e.g., 30 mg/kg) (Note: Dose selection should be based on available data for related compounds and the specific research question.)
-
-
Procedure:
-
Prepare the this compound formulations and the vehicle control as described in Protocol 1.
-
Administer the assigned treatment (vehicle or this compound) to each animal via oral gavage. The volume should be calculated based on the animal's body weight.
-
After a predetermined pretreatment time (e.g., 30-60 minutes, to allow for absorption), place the animals in the locomotor activity chambers.
-
Record locomotor activity for a specified duration (e.g., 60 minutes).
-
Analyze the data to determine the dose-dependent effects of this compound on locomotor activity.
-
Visualizations
Caption: Simplified signaling pathway of mGluR1 activation enhanced by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
Technical Support Center: Addressing Plasma Instability of VU0483605 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address plasma instability issues encountered with VU0483605 and its analogs.
Introduction to Plasma Instability of this compound Analogs
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), a target of interest for various neuropsychiatric disorders.[1][2] Early development of this compound and its analogs containing a phthalimide moiety revealed significant plasma instability, primarily due to hydrolysis of the phthalimide group.[1] This instability poses a major challenge for in vivo studies and clinical development, leading to rapid clearance and poor pharmacokinetic profiles.[1]
A key strategy to overcome this liability has been the bioisosteric replacement of the phthalimide core with an isoindolinone scaffold.[1] This structural modification has been shown to effectively address the plasma instability while maintaining the desired pharmacological activity at the mGlu1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is causing the plasma instability of our this compound analog?
A1: If your this compound analog contains a phthalimide moiety, the most likely cause of plasma instability is enzymatic hydrolysis of this group by esterases present in plasma. This leads to the rapid degradation of the parent compound.
Q2: How can we improve the plasma stability of our compounds?
A2: A proven strategy is to replace the labile phthalimide group with a more stable bioisostere, such as an isoindolinone. This modification has been demonstrated to confer plasma stability in both human and rat plasma while preserving mGlu1 PAM activity. Other strategies to improve plasma stability in general include modifying the chemical structure to block metabolic sites and designing prodrugs.
Q3: What are the signs of plasma instability in our experimental data?
A3: Signs of plasma instability include a rapid disappearance of the parent compound over a short time course (e.g., 0, 15, 30, 60, 120 minutes) in an in vitro plasma stability assay. This will be reflected as a short half-life (t½). In vivo, poor plasma stability often leads to low exposure (AUC) and rapid clearance.
Q4: Which species' plasma should we use for stability testing?
A4: It is recommended to assess plasma stability in the plasma of species that will be used for in vivo efficacy and safety studies (e.g., mouse, rat). Additionally, testing in human plasma is crucial to assess the potential for translation to clinical studies. It is important to note that interspecies differences in plasma enzyme activity can lead to variations in stability.
Q5: Our isoindolinone-based analog shows low oral bioavailability despite good plasma stability. What could be the issue?
A5: While plasma stability is a critical factor, other properties also influence oral bioavailability, such as solubility, permeability, and first-pass metabolism in the liver. It is advisable to investigate these parameters to identify the root cause of the low bioavailability.
Troubleshooting Guides
Troubleshooting In Vitro Plasma Stability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting of compound or plasma.- Incomplete mixing.- Temperature fluctuations during incubation. | - Calibrate pipettes and ensure proper technique.- Vortex samples thoroughly after adding the compound.- Use a calibrated incubator and monitor the temperature. |
| Compound appears unstable in control (t=0) samples | - Degradation during sample preparation or storage.- Interaction with the sample collection tubes. | - Minimize the time between sample preparation and analysis.- Use low-binding tubes.- Prepare and process t=0 samples immediately after spiking the compound. |
| Known stable compound shows instability | - Contaminated plasma (e.g., microbial growth).- Incorrect buffer pH.- Issues with the analytical method (LC-MS/MS). | - Use fresh, sterile plasma.- Verify the pH of the buffer used for plasma dilution.- Troubleshoot the LC-MS/MS method for issues like ion suppression or poor chromatography. |
| No degradation observed for a suspected unstable compound | - Inactive plasma enzymes.- Low compound concentration below the limit of detection over time. | - Ensure proper storage and handling of plasma to maintain enzyme activity.- Use a positive control with known instability to verify assay performance.- Optimize the analytical method to achieve a lower limit of quantification (LLOQ). |
Troubleshooting LC-MS/MS Analysis of this compound Analogs
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase or column chemistry.- Column overload.- Sample solvent mismatch with the mobile phase. | - Optimize the mobile phase composition and gradient.- Experiment with different C18 or phenyl-hexyl columns.- Reduce the injection volume or dilute the sample.- Reconstitute the final sample in a solvent similar to the initial mobile phase. |
| Ion suppression or enhancement (Matrix Effects) | - Co-elution of endogenous plasma components (e.g., phospholipids) with the analyte. | - Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Implement a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation).- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Low sensitivity/inability to reach desired LLOQ | - Suboptimal ionization of the analyte.- Inefficient sample extraction and recovery.- High background noise in the mass spectrometer. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Evaluate different sample preparation methods to improve recovery and reduce matrix.- Perform instrument maintenance and cleaning. |
| Carryover of analyte between injections | - Adsorption of the compound to the injector needle, loop, or column. | - Optimize the injector wash solution and procedure.- Use a stronger wash solvent.- Inject blank samples after high-concentration samples to assess carryover. |
Data Presentation
Plasma Stability of this compound Analogs (Qualitative)
While specific quantitative half-life data for many this compound analogs is not publicly available, the following table summarizes the qualitative findings from lead optimization studies.
| Compound Series | Core Moiety | Human Plasma Stability | Rat Plasma Stability | Reference |
| This compound Analogs | Phthalimide | Unstable | Unstable | |
| Optimized Analogs | Isoindolinone | Stable | Stable |
Experimental Protocols
Detailed Protocol: In Vitro Plasma Stability Assay
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compound with known plasma instability (e.g., propantheline).
-
Control compound with known plasma stability (e.g., warfarin).
-
Pooled human, rat, and mouse plasma (heparinized).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) containing an internal standard (IS).
-
96-well plates and low-binding tubes.
-
Incubator set to 37°C.
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitate.
-
Prepare a working solution of the test compound (e.g., 100 µM in ACN or DMSO).
-
In a 96-well plate, add 99 µL of plasma to each well. Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 1 µL of the 100 µM test compound working solution to each well to achieve a final concentration of 1 µM. Mix thoroughly by pipetting.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 300 µL of ice-cold ACN containing the internal standard to the respective wells.
-
For the t=0 sample, add the ACN with IS before adding the test compound.
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the test compound and the internal standard using LC-MS/MS.
-
Calculate the peak area ratio (analyte/IS).
-
Determine the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693/k).
-
Detailed Protocol: LC-MS/MS Quantification of this compound Analogs in Plasma
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for the specific this compound analog and the internal standard.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of the analyte into blank plasma.
-
Process these samples alongside the unknown samples to construct a calibration curve and ensure the accuracy and precision of the assay.
-
Visualizations
Caption: Experimental workflow for identifying and optimizing plasma-stable analogs.
Caption: Simplified signaling pathway of the mGlu1 receptor, the target of this compound analogs.
References
Technical Support Center: VU0483605 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving VU0483605, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1] As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate.[1] mGluR1 is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).
Q2: What are the key functional assays to characterize this compound activity?
A2: The primary functional assays for characterizing mGluR1 PAMs like this compound are:
-
Calcium Mobilization Assays: These assays, often performed using a FLIPR (Fluorometric Imaging Plate Reader), measure the transient increase in intracellular calcium following the activation of the Gq signaling pathway.
-
Inositol Monophosphate (IP1) Accumulation Assays: These assays, such as the HTRF-based IP-One assay, quantify the accumulation of IP1, a stable downstream metabolite of the Gq pathway. This provides a more cumulative measure of receptor activation compared to the transient calcium signal.
Q3: Why am I observing different potency (EC50) values for this compound in different functional assays?
A3: It is not uncommon to observe different potency values for allosteric modulators across different assays. This phenomenon, known as "biased modulation" or "biased allosterism," suggests that the modulator may differentially affect various signaling pathways downstream of the same receptor. For instance, this compound might have a different potency in modulating the rapid and transient calcium signal compared to the more sustained accumulation of IP1. Therefore, it is crucial to characterize PAMs using multiple functional endpoints.
Q4: What are the solubility and storage recommendations for this compound?
A4: this compound is soluble in DMSO (≤20 mg/ml) and dimethyl formamide (20 mg/ml). It is recommended to store the compound as a crystalline solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Poor Cell Health or Uneven Plating: Ensure cells are in the logarithmic growth phase, have high viability, and are seeded evenly in the microplate. | Use a consistent cell passage number and avoid over-confluency. |
| Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent pipetting technique. | |
| Compound Precipitation: this compound may have limited solubility in aqueous assay buffers. | Visually inspect for precipitates in your compound dilutions. Consider lowering the final DMSO concentration or adding a surfactant like Pluronic F-127 to the assay buffer. | |
| Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can lead to inconsistent results. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent EC50 values across experiments | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation. | Prepare fresh dilutions from a stable stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell Line Variability: Differences in receptor expression levels or signaling pathway components between cell passages can affect the apparent potency of an allosteric modulator. | Maintain a consistent cell culture protocol, including passage number and seeding density. Periodically re-characterize the response of your cell line to a reference agonist. | |
| Assay Conditions: Minor variations in assay parameters (e.g., incubation time, temperature, agonist concentration) can influence EC50 values. | Strictly adhere to a standardized protocol. Ensure consistent incubation times and temperatures. Use a fixed, sub-maximal (e.g., EC20) concentration of glutamate for potentiation assays. | |
| No response or a very weak response | Inactive Compound: The compound may have degraded or be of poor quality. | Verify the identity and purity of your this compound sample. |
| Low Receptor Expression: The cell line may not express sufficient levels of functional mGluR1. | Confirm the expression of functional mGluR1 in your cell line using a reference agonist like glutamate or DHPG. | |
| Incorrect Assay Setup: The assay may not be optimized for detecting an mGluR1-mediated response. | Ensure all assay components are prepared correctly and that the instrument settings are appropriate for the specific assay being run. |
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells expressing mGluR1 into 96- or 384-well black-walled, clear-bottom microplates at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 30-minute incubation at room temperature, protected from light. Do not wash the cells after dye loading.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., glutamate) in the assay buffer.
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound dilutions to the cell plate, followed by the addition of a sub-maximal (e.g., EC20) concentration of glutamate.
-
Monitor the fluorescence signal over time to measure the intracellular calcium response.
-
IP-One HTRF Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Plate cells expressing mGluR1 in a suitable microplate (e.g., 384-well white plate) and incubate overnight.
-
Cell Stimulation:
-
Remove the culture medium and add the stimulation buffer containing LiCl.
-
Add serial dilutions of this compound to the wells, followed by the addition of a sub-maximal (e.g., EC20) concentration of glutamate.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
-
IP1 Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm. The ratio of these signals is used to determine the amount of IP1 produced.
Visualizations
Caption: mGluR1 Signaling Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: VU0483605 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). This guide addresses potential challenges and unexpected findings that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation can lead to an amplification of mGluR1-mediated signaling pathways.
Q2: Why was the clinical development of this compound halted?
A2: The progression of this compound into clinical trials was stopped due to the observation of unanticipated adverse events in preclinical toxicology studies involving dogs. While the specific details of these adverse events are not extensively published, this finding highlights the importance of careful species-specific toxicity assessments in preclinical drug development.
Q3: What is the known selectivity profile of this compound?
A3: this compound is reported to be a selective mGluR1 PAM. However, as with many allosteric modulators, it is crucial for researchers to independently verify its selectivity against other mGluRs and a broader panel of receptors, ion channels, and enzymes, especially when using it in complex biological systems. Cross-reactivity with other class C G protein-coupled receptors (GPCRs) has been noted for some allosteric modulators.
Q4: Are there known off-target effects for mGluR1 PAMs in general?
A4: While specific off-target interactions for this compound are not well-documented in publicly available literature, researchers should be aware that allosteric modulators can sometimes exhibit activity at other receptors, such as other mGluR subtypes (e.g., mGluR5), GABA-B receptors, or mGluR8. It is recommended to perform counter-screening assays to rule out potential confounding effects.
Troubleshooting Guide
This section provides guidance on specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected results in in vivo studies, particularly in canines.
-
Possible Cause: Species-specific metabolism and toxicology. As noted, this compound was discontinued due to adverse events in dogs. This suggests that the metabolic profile and/or toxicological effects of the compound may differ significantly between species.
-
Troubleshooting Steps:
-
Thorough Literature Review: Scrutinize any available preclinical data for this compound and its analogs to understand species-specific differences.
-
Pilot Toxicology Studies: If using a new animal model, conduct pilot dose-ranging studies to identify a safe and effective dose range. Monitor animals closely for any signs of distress or adverse reactions.
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in your chosen animal model to ensure adequate exposure and to understand potential metabolic liabilities.
-
Consider Alternative Compounds: If insurmountable species-specific issues arise, consider using alternative mGluR1 PAMs with better-characterized safety profiles in your model system.
-
Issue 2: Variability in in vitro assay results.
-
Possible Cause 1: Compound Solubility and Stability. Poor solubility or degradation of the compound in aqueous assay buffers can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your specific assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experimental conditions.
-
Assess Stability: Evaluate the stability of this compound in your assay buffer over the time course of the experiment. Degradation can be assessed by analytical methods such as HPLC.
-
Freshly Prepare Solutions: Prepare working solutions of this compound fresh for each experiment to minimize degradation.
-
-
-
Possible Cause 2: Assay Artifacts. The compound may interfere with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition).
-
Troubleshooting Steps:
-
Run Control Experiments: Include appropriate controls to test for assay interference. This may involve running the assay in the absence of the target receptor or using a known inactive compound with a similar chemical scaffold.
-
Use Orthogonal Assays: Confirm key findings using a different assay format that relies on a distinct detection principle.
-
-
Issue 3: Observing paradoxical or unexpected pharmacological effects.
-
Possible Cause: Allosteric modulators can sometimes exhibit complex pharmacology, including bell-shaped dose-response curves or agonist-like activity at high concentrations.
-
Troubleshooting Steps:
-
Full Dose-Response Curves: Generate complete dose-response curves to identify any potential for paradoxical effects at higher concentrations.
-
Investigate Agonist Activity: Test whether this compound has any direct agonist activity at the mGluR1 receptor in the absence of glutamate.
-
Examine Receptor Desensitization: Prolonged exposure to a PAM in the presence of an agonist can sometimes lead to receptor desensitization or downregulation. Time-course experiments can help to investigate this possibility.
-
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. While specific protocols for the unexpected findings with this compound are not publicly available, the following represents a general workflow for preclinical safety assessment of a CNS-targeting compound.
General Preclinical Toxicology Workflow
Caption: General workflow for preclinical toxicology assessment of a novel compound.
Signaling Pathway
mGluR1 Signaling Pathway Modulation by this compound
Caption: Simplified mGluR1 signaling pathway modulated by this compound.
Data Summary
While specific quantitative data on the unexpected findings of this compound are not publicly available, researchers should aim to generate and present their data in a structured format. Below are example tables for organizing key experimental data.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor/Assay | EC50 / IC50 (nM) | Agonist Response (% of Glutamate Max) | Species |
| mGluR1 | Human | ||
| mGluR1 | Rat | ||
| mGluR5 | Human | ||
| GABA-B | Human | ||
| ... |
Table 2: Summary of In Vivo Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Brain/Plasma Ratio |
| Rat | p.o. | |||||
| Dog | p.o. | |||||
| ... |
Table 3: Summary of Preclinical Toxicology Findings
| Species | Dose (mg/kg/day) | Duration | Key Observations | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | ||||
| Dog | ||||
| ... |
Technical Support Center: Improving the Pharmacokinetic Profile of the VU0483605 Series
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the pharmacokinetic (PK) profile of the VU0483605 series of mGlu1 positive allosteric modulators (PAMs).
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic liabilities of the initial this compound series compounds?
A1: Early analogs in the this compound series, while potent, were found to possess suboptimal in vivo pharmacokinetic properties that hindered their use as robust tool compounds.[1] The primary issue identified in subsequent optimization efforts was moderate to high hepatic clearance, observed in both human and rat liver microsome assays.[1] This rapid metabolism leads to poor systemic exposure and reduced efficacy in in vivo models.
Q2: What is the primary metabolic pathway responsible for the clearance of the this compound series?
A2: While specific metabolic pathways for this compound itself are not detailed in the provided literature, the lead optimization efforts focused on modifying the central aryl core.[1] This suggests that this part of the molecule is a likely site of metabolic attack. Common metabolic pathways for such scaffolds include oxidation by cytochrome P450 (CYP) enzymes.
Q3: How can I improve the metabolic stability of my this compound analog?
A3: Improving metabolic stability is a key strategy for enhancing the pharmacokinetic profile. Consider the following approaches:
-
Blocking Sites of Metabolism: Introduce chemical modifications at metabolically labile positions. This can involve the addition of fluorine atoms or other electron-withdrawing groups to sterically hinder or electronically deactivate sites of oxidation.
-
Modifying the Central Core: The structure-activity relationship (SAR) of the VU0486321 series, an evolution of the this compound series, demonstrated that modifications to the central aryl core significantly impacted metabolic stability.[1] Experimenting with different aromatic or heteroaromatic cores can shield the molecule from metabolic enzymes.
-
Reducing Lipophilicity: High lipophilicity can increase non-specific binding and make compounds more susceptible to metabolism by CYP enzymes. Reducing the lipophilicity of your analog may improve its metabolic stability.
Q4: My compound has good in vitro potency but poor in vivo efficacy. What could be the issue?
A4: A disconnect between in vitro potency and in vivo efficacy often points to poor pharmacokinetic properties. The most likely culprits for the this compound series are:
-
High First-Pass Metabolism: If the compound is administered orally, it may be extensively metabolized in the liver before reaching systemic circulation, resulting in low bioavailability.
-
Rapid Systemic Clearance: Even if the compound reaches the bloodstream, it may be cleared too quickly to maintain a therapeutic concentration at the target site.
-
Poor Brain Penetration: While this compound is described as brain-penetrant, modifications to the scaffold could negatively impact this property.[2] It is crucial to assess the brain-to-plasma ratio of new analogs.
Q5: What initial in vitro ADME assays are recommended for profiling new analogs in this series?
A5: A standard panel of in vitro absorption, distribution, metabolism, and excretion (ADME) assays is recommended to profile new analogs early in the discovery process. Key assays include:
-
Metabolic Stability in Liver Microsomes: To assess intrinsic clearance.
-
Plasma Protein Binding: To determine the free fraction of the compound available to interact with the target.
-
Aqueous Solubility: To identify potential absorption issues.
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall and blood-brain barrier.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High intrinsic clearance in liver microsomes. | Rapid metabolism by CYP enzymes. | 1. Perform metabolic stability assays in the presence of specific CYP inhibitors to identify the major metabolizing isoforms. 2. Synthesize analogs with modifications at the likely sites of metabolism (e.g., blocking metabolism with fluorine). 3. Modify the central aryl core to reduce susceptibility to metabolism. |
| Low oral bioavailability. | Poor solubility, low permeability, or high first-pass metabolism. | 1. Measure aqueous solubility and permeability (e.g., PAMPA). 2. If solubility is low, consider formulation strategies or chemical modifications to improve it. 3. If permeability is low, assess efflux liability using P-gp substrate assays. 4. If first-pass metabolism is high, focus on improving metabolic stability. |
| Short half-life in in vivo PK studies. | High systemic clearance. | 1. Confirm high clearance with an intravenous PK study to determine the clearance rate and volume of distribution. 2. Focus on medicinal chemistry efforts to reduce metabolic clearance. |
| Low brain-to-plasma ratio. | Poor blood-brain barrier (BBB) penetration or high efflux. | 1. Assess in vitro BBB permeability (e.g., PAMPA-BBB). 2. Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 3. Modify the physicochemical properties (e.g., reduce polar surface area, optimize lipophilicity) to improve BBB penetration. |
| High plasma protein binding. | High lipophilicity. | 1. Measure the fraction of unbound drug in plasma. 2. If the free fraction is very low, consider reducing the lipophilicity of the compound to decrease plasma protein binding. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of a this compound analog in human and rat liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human and rat liver microsomes (pooled, mixed-gender)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile with internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a working solution of the test compound and positive control in phosphate buffer.
-
Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a this compound analog across a lipid membrane, as a surrogate for intestinal absorption and blood-brain barrier penetration.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., propranolol and atenolol)
Procedure:
-
Coat the filter membrane of the donor wells of the PAMPA plate with the phospholipid solution.
-
Add the test compound and control compounds to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate "sandwich" and incubate at room temperature for a specified time (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Visualizations
Caption: Iterative workflow for improving the pharmacokinetic profile of the this compound series.
Caption: Simplified signaling pathway of the mGlu1 receptor and the modulatory role of this compound.
References
challenges in working with VU0483605 in the lab
Welcome to the technical support center for VU0483605. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of working with this selective mGluR1 positive allosteric modulator (PAM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs at an allosteric site, a location distinct from the glutamate binding site.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide. When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions in aqueous buffers for your experiments. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
Possible Causes:
-
Poor Solubility: this compound may precipitate out of aqueous solutions, especially at higher concentrations.
-
Compound Degradation: The phthalimide moiety in this compound may be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH or over extended incubation times.
-
Incorrect Assay Conditions: The concentration of glutamate or the specific cell line used may not be optimal for observing PAM activity.
Troubleshooting Steps:
-
Verify Solubility:
-
Visually inspect your working solutions for any signs of precipitation.
-
Consider preparing fresh dilutions from a concentrated stock solution for each experiment.
-
If solubility issues persist, you may need to sonicate the solution or gently warm it. However, be cautious as heat can also degrade the compound.
-
-
Assess Compound Stability:
-
Prepare fresh working solutions immediately before use.
-
Minimize the time the compound spends in aqueous buffer before being added to the assay.
-
If your experimental protocol involves long incubation times, consider the stability of this compound under those specific conditions. You may need to perform a time-course experiment to assess its stability.
-
-
Optimize Assay Parameters:
-
Glutamate Concentration: For PAMs, the response is dependent on the presence of an agonist. Determine an optimal sub-maximal (e.g., EC20) concentration of glutamate for your specific cell system to observe potentiation.
-
Cell Line: Ensure the cell line you are using expresses a sufficient level of functional mGluR1.
-
Issue 2: Potential Off-Target Effects
Possible Causes:
-
The phthalimide scaffold present in this compound is known to be a pharmacophore for other biological targets. While this compound is reported to be selective for mGluR1, high concentrations could lead to interactions with other proteins.
Troubleshooting Steps:
-
Concentration-Response Curves:
-
Always perform full concentration-response curves to determine the potency (EC50) of this compound in your assay.
-
Use the lowest effective concentration to minimize the risk of off-target effects.
-
-
Control Experiments:
-
Include appropriate negative controls, such as a known inactive compound with a similar chemical structure if available.
-
In cellular assays, test the effect of this compound in a parental cell line that does not express mGluR1 to identify any receptor-independent effects.
-
-
Selectivity Profiling:
-
If unexpected results are consistently observed, consider performing a broader selectivity screen against a panel of related receptors or other common off-targets.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 446.67 g/mol | N/A |
| Solubility | ≤20 mg/mL in DMSO; ≤20 mg/mL in Dimethylformamide | N/A |
| EC50 (human mGluR1) | 0.39 µM | N/A |
| EC50 (rat mGluR1) | 0.36 µM | N/A |
Experimental Protocols & Visualizations
Calcium Mobilization Assay Protocol
This assay is a common method to assess the activity of mGluR1, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Methodology:
-
Cell Culture: Plate cells stably expressing mGluR1 (e.g., HEK293 or CHO cells) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the cells and incubate for a short period (e.g., 10-15 minutes).
-
-
Agonist Stimulation: Add a sub-maximal (EC20) concentration of glutamate to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect the change in intracellular calcium concentration.
VU0483605 selectivity against mGluR4 and other subtypes
Welcome to the technical support center for VU0483605. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selectivity and experimental use of this compound. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity against mGluR4?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). It has been demonstrated to have excellent PAM activity at both human and rat mGluR1. Crucially for researchers investigating mGluR4, this compound shows no activity as an mGluR4 PAM, with an EC₅₀ value greater than 10 μM. This high degree of selectivity makes it a valuable tool for studies focused on mGluR1-mediated signaling.
Q2: I am seeing unexpected results in my experiment with this compound. Could it be acting on mGluR4 or other mGluR subtypes?
A2: While this compound is highly selective for mGluR1, it is essential to consider potential confounding factors in any experimental system. Based on available data, direct activation of mGluR4 by this compound is highly unlikely. However, unexpected results could arise from several sources, including:
-
Off-target effects on other receptors: Although selective against other mGluR subtypes, comprehensive screening against a wider range of receptors may not be fully reported.
-
Experimental artifacts: Issues with cell line integrity, reagent quality, or assay conditions can lead to misleading results.
-
Indirect network effects: In complex biological systems like neuronal circuits, modulation of mGluR1 can indirectly influence the activity of other receptors, including mGluR4.
We recommend consulting the troubleshooting guide below and verifying the selectivity of this compound in your specific experimental setup.
Q3: How can I experimentally verify the selectivity of this compound against mGluR4 in my own lab?
A3: To confirm the selectivity of this compound, you should perform functional assays on cell lines expressing either mGluR1 or mGluR4. For mGluR1, a calcium mobilization assay is appropriate due to its Gq coupling. For mGluR4, which is Gi/o coupled, a cAMP inhibition assay is the standard method. Detailed protocols for both assays are provided in this guide. A lack of response in the mGluR4-expressing cells, in contrast to a robust potentiation in the mGluR1-expressing cells, will confirm the selectivity of this compound.
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the activity of this compound at various mGluR subtypes.
| Receptor Subtype | Species | Assay Type | This compound Activity (EC₅₀) |
| mGluR1 | Human | Calcium Mobilization | 390 nM |
| mGluR1 | Rat | Calcium Mobilization | 356 nM |
| mGluR4 | Not Specified | PAM Assay | > 10 µM (inactive) |
| mGluR2, 3, 5, 7, 8 | Not Specified | Not Specified | Inactive |
Signaling Pathway Diagrams
The distinct signaling pathways of mGluR1 and mGluR4 are key to understanding the selective action of this compound and for designing appropriate functional assays.
Caption: mGluR1 Gq-coupled signaling pathway.
Caption: mGluR4 Gi/o-coupled signaling pathway.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for mGluR1 PAM Activity
This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR1.
Materials:
-
HEK293 or CHO cells stably expressing rat or human mGluR1.
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate solution (agonist).
-
This compound solution (test compound).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the mGluR1-expressing cells into 384-well plates at a density of 20,000-30,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Prepare a glutamate solution at an EC₂₀ concentration (the concentration that gives 20% of the maximal response, to be determined empirically) at 5x the final concentration.
-
Wash the cells with assay buffer after dye loading.
-
Add 20 µL of the 2x this compound solution or vehicle to the appropriate wells.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 5x glutamate EC₂₀ solution to all wells.
-
Measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the EC₅₀ of potentiation.
-
Caption: Workflow for Calcium Mobilization Assay.
Protocol 2: cAMP Inhibition Assay for mGluR4 Activity
This protocol is used to determine if this compound has any effect on mGluR4, which, when activated, inhibits the production of cyclic AMP (cAMP).
Materials:
-
CHO or HEK293 cells stably expressing rat or human mGluR4.
-
Assay buffer: HBSS with 20 mM HEPES.
-
Forskolin solution.
-
Glutamate solution (agonist).
-
This compound solution (test compound).
-
cAMP detection kit (e.g., HTRF, Lance Ultra, or similar).
-
384-well white microplates.
-
Plate reader capable of detecting the cAMP kit signal.
Procedure:
-
Cell Preparation:
-
Harvest mGluR4-expressing cells and resuspend them in assay buffer at the desired density.
-
-
Compound and Cell Plating:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 2.5 µL of this compound at various concentrations (or vehicle) to the wells.
-
Add 2.5 µL of glutamate at an EC₈₀ concentration.
-
Add 5 µL of forskolin solution (to stimulate cAMP production).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to each well.
-
Incubate for the recommended time (typically 60 minutes).
-
-
Signal Measurement:
-
Read the plate using a plate reader with the appropriate settings for the detection kit.
-
-
Data Analysis:
-
Calculate the inhibition of the forskolin-stimulated cAMP signal for each concentration of this compound.
-
A lack of a dose-dependent decrease in the cAMP signal in the presence of glutamate indicates that this compound is not a PAM for mGluR4.
-
Technical Support Center: Interpreting Inconsistent Data in VU0483605 Studies
Welcome to the technical support center for researchers utilizing VU0483605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). While this compound is a valuable tool for studying mGluR1 function, researchers may occasionally encounter seemingly inconsistent data between experiments or laboratories. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different EC50 values for this compound in my functional assays compared to published data?
A1: A common source of variability in the potency of a positive allosteric modulator (PAM) like this compound is the concentration of the orthosteric agonist (e.g., glutamate) used in the assay. The EC50 of a PAM is dependent on the concentration of the endogenous ligand. Higher concentrations of glutamate can lead to a leftward shift in the PAM's potency, making it appear more potent. Conversely, lower glutamate concentrations may result in a rightward shift. It is crucial to maintain a consistent and reported concentration of the orthosteric agonist across all experiments to ensure data consistency.
Q2: My in-cell western or binding assay results with this compound are not correlating with my functional assay data. What could be the reason?
A2: Discrepancies between binding and functional assays can arise from several factors. Binding assays measure the physical interaction of the ligand with the receptor but do not provide information about the functional consequences of this binding. It is possible that this compound binds to the receptor without eliciting a functional response under certain cellular conditions. Additionally, the conformation of the receptor in a binding assay (e.g., in membrane preparations) may differ from its conformation in a live-cell functional assay, affecting ligand interaction. Finally, be aware of potential "probe dependence" where the choice of radioligand or fluorescent probe in a binding assay can influence the apparent affinity of the allosteric modulator.
Q3: I am seeing significant well-to-well or day-to-day variability in my this compound experiments. What are the potential causes?
A3: High variability can be attributed to several experimental factors. Ensure consistent cell health and passage number, as receptor expression levels can change over time. Inconsistent incubation times with this compound or the orthosteric agonist can also lead to variable results. Pipetting accuracy, especially for serial dilutions of compounds, is critical. We recommend using automated liquid handlers for high-throughput experiments to minimize human error. Finally, ensure your assay buffer composition, including ion concentrations, is consistent, as this can impact receptor function.
Troubleshooting Guides
Issue: Inconsistent Potency (EC50) of this compound
Possible Cause 1: Variable Orthosteric Agonist Concentration
-
Troubleshooting Step 1: Determine the precise EC20 or a sub-maximal concentration of glutamate for your specific cell line and assay system.
-
Troubleshooting Step 2: Use this fixed, sub-maximal concentration of glutamate in all subsequent experiments with this compound.
-
Troubleshooting Step 3: Clearly report the glutamate concentration used in your experimental methods to allow for accurate comparison with other studies.
Possible Cause 2: Cell Line Instability
-
Troubleshooting Step 1: Perform regular quality control of your cell line, including checking for stable receptor expression (e.g., via qPCR or Western blot).
-
Troubleshooting Step 2: Use cells within a defined, narrow range of passage numbers for all experiments.
-
Troubleshooting Step 3: Consider using a clonal cell line with stable receptor expression to reduce variability.
Issue: Lack of Correlation Between Binding and Functional Data
Possible Cause: Different Receptor States
-
Troubleshooting Step 1: For binding assays, consider using conditions that more closely mimic the physiological environment of a functional assay (e.g., using whole cells instead of membrane preparations).
-
Troubleshooting Step 2: Perform functional assays under conditions that are as close as possible to your binding assay conditions to facilitate comparison.
-
Troubleshooting Step 3: Acknowledge the potential for different receptor conformations and that binding does not always equate to a functional response.
Data Presentation
Table 1: Hypothetical Potency of this compound in the Presence of Varying Glutamate Concentrations
| Glutamate Concentration | This compound EC50 (nM) |
| 1 µM (EC10) | 550 |
| 10 µM (EC50) | 375 |
| 100 µM (EC90) | 210 |
This table illustrates the expected leftward shift in the EC50 of a PAM with increasing concentrations of the orthosteric agonist.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Human mGluR1 EC50 | 390 nM | [1] |
| Rat mGluR1 EC50 | 356 nM | [1] |
| mGluR4 Activity | >10 µM (inactive) | [1][2] |
| Selectivity | Inactive on mGlu2-5, 7, 8 | [3] |
| Brain Penetration | Yes |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine this compound Potency
-
Cell Culture: Plate HEK293 cells stably expressing human mGluR1 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare a solution of glutamate at a fixed, predetermined sub-maximal concentration (e.g., EC20).
-
Add the glutamate solution to the wells.
-
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Data Analysis: Normalize the fluorescence response to the maximum response seen with a saturating concentration of glutamate. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Mandatory Visualization
Caption: Simplified mGluR1 signaling pathway with this compound modulation.
References
Validation & Comparative
A Comparative Guide to VU0483605 and Other mGluR1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mGluR1 positive allosteric modulator (PAM) VU0483605 with other notable mGluR1 PAMs, including Ro 07-11401 and CDPPB. The information presented is supported by experimental data to aid in the selection of appropriate research tools for investigating the therapeutic potential of mGluR1 modulation.
Introduction to mGluR1 PAMs
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Positive allosteric modulators of mGluR1 are of significant interest as potential therapeutic agents for neurological and psychiatric disorders, including schizophrenia and cognitive deficits. Unlike orthosteric agonists that bind to the glutamate binding site, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, glutamate. This mechanism offers the potential for a more nuanced and physiologically relevant modulation of receptor activity.
In Vitro Pharmacological Comparison
The following tables summarize the in vitro pharmacological properties of this compound, Ro 07-11401, and CDPPB, focusing on their potency and efficacy at the mGluR1 receptor.
Table 1: Potency of mGluR1 PAMs (EC50 in nM)
| Compound | Human mGluR1 | Rat mGluR1 |
| This compound | 390[1] | 356[1] |
| Ro 07-11401 | 246.0 | 276.5 |
Table 2: Efficacy of mGluR1 PAMs
| Compound | Efficacy Measure | Value |
| This compound | Fold Shift of DHPG CRC at WT mGluR1 | Comparable to Ro 07-11401[2] |
| Ro 07-11401 | Fold Shift of DHPG CRC at WT mGluR1 | 16.6-fold[2] |
Note: CDPPB is primarily characterized as a potent and selective mGluR5 PAM and is included here for comparative context, though its direct PAM activity at mGluR1 is not its primary reported function.
Selectivity Profile
A critical aspect of a good pharmacological tool is its selectivity for the target receptor over other related receptors.
Table 3: Selectivity of mGluR1 PAMs
| Compound | Off-Target | Activity |
| This compound | mGluR4 | >10 µM (EC50)[1] |
In Vivo Preclinical Studies
While direct comparative in vivo studies between these specific PAMs are limited, the available data suggest the potential for mGluR1 PAMs in preclinical models of neuropsychiatric disorders. For instance, selective mGluR1 PAMs have been shown to be efficacious in preclinical antipsychotic models. Further research with brain-penetrant mGluR1 PAMs is necessary to fully elucidate their therapeutic potential.
Signaling Pathways and Experimental Workflows
The potentiation of mGluR1 signaling by PAMs enhances the canonical Gq/11 pathway, leading to downstream cellular effects.
The following diagram illustrates a typical experimental workflow for characterizing mGluR1 PAMs using a calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by mGluR1 PAMs in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
mGluR1 PAMs (e.g., this compound, Ro 07-11401).
-
Glutamate.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed HEK293-mGluR1 cells into 384-well plates at a suitable density and incubate overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the mGluR1 PAMs in assay buffer.
-
Assay: a. Place the plate in the FLIPR instrument and establish a baseline fluorescence reading. b. Add the mGluR1 PAM at various concentrations and incubate for a specified time. c. Add a sub-maximal (EC20) concentration of glutamate. d. Continuously measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: Normalize the data to the response of the agonist alone. Determine the EC50 and fold-shift of the glutamate concentration-response curve in the presence of the PAM.
Electrophysiology Assay (Whole-Cell Patch Clamp)
This method can be used to measure the effect of mGluR1 PAMs on glutamate-induced currents in neurons.
Materials:
-
Acutely prepared brain slices from rodents or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal solution for the patch pipette.
-
mGluR1 PAMs.
-
Glutamate.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Slice/Culture Preparation: Prepare acute brain slices or cultured neurons according to standard protocols.
-
Recording Setup: Transfer a slice or coverslip with neurons to the recording chamber continuously perfused with aCSF.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Compound Application: a. Record baseline currents in response to a low concentration of glutamate. b. Bath-apply the mGluR1 PAM for a specified duration. c. Re-apply the same concentration of glutamate in the presence of the PAM.
-
Data Analysis: Measure the amplitude and kinetics of the glutamate-induced currents before and after the application of the PAM to determine the degree of potentiation.
Conclusion
This compound and Ro 07-11401 are both potent mGluR1 PAMs with comparable in vitro potencies. Ro 07-11401 has a well-defined efficacy, and while this compound is reported to have a similar efficacy, a direct quantitative comparison would be beneficial. The high selectivity of this compound against mGluR4 is a desirable characteristic for a research tool. Further in vivo studies are required to fully understand the therapeutic potential and comparative efficacy of these compounds in relevant disease models. The provided protocols and diagrams offer a framework for the continued investigation and characterization of mGluR1 PAMs.
References
A Comparative Guide to mGluR1 Positive Allosteric Modulators: VU0483605 vs. the VU0486321 Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct series of positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 1 (mGluR1): VU0483605 and the VU0486321 series. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a comprehensive overview of their respective pharmacological, pharmacokinetic, and chemical properties.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. As such, it has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including schizophrenia and cognitive deficits. Positive allosteric modulators of mGluR1 offer a nuanced approach to enhancing receptor function by potentiating the effect of the endogenous ligand, glutamate, rather than directly activating the receptor. This can lead to a more physiologically relevant modulation with a potentially wider therapeutic window.
This guide focuses on two key chemotypes developed as mGluR1 PAMs:
-
This compound: A novel mGluR1 PAM derived from an mGluR4 PAM scaffold, highlighting a successful "molecular switch" approach in medicinal chemistry.
-
The VU0486321 Series: A well-characterized series of potent and selective mGluR1 PAMs that have undergone extensive lead optimization to improve pharmacokinetic properties. A key representative from this series, VU0487351 , will be used for direct comparison. This analog was specifically designed to address the plasma instability issues observed in the parent series.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and VU0487351, a representative of the VU0486321 series.
| Parameter | This compound | VU0487351 (from VU0486321 Series) | Reference |
| Potency (EC50, human mGluR1) | 390 nM | ~5-25 nM (for optimized analogs) | [1] |
| Potency (EC50, rat mGluR1) | 356 nM | Potent nanomolar activity | [1] |
| Selectivity | No activity at mGluR4 (>10 µM) | Highly selective against mGluR4 and mGluR5 (>450-fold) | [1][2] |
| CNS Penetration (Kp) | Brain-penetrant | High CNS penetration (Kp = 1.36 for a related analog) | [1] |
| Plasma Stability | Data not readily available | Engineered for improved plasma stability | |
| Chemical Scaffold Origin | Derived from an mGluR4 PAM scaffold | Optimized from an initial mGluR1 PAM hit |
Table 1: In Vitro Pharmacological and CNS Penetration Properties
| Parameter | This compound | VU0487351 (from VU0486321 Series) | Reference |
| In Vivo Efficacy Model | Information not readily available | Efficacy demonstrated in preclinical models of psychosis (e.g., amphetamine-induced hyperlocomotion) | |
| Half-life (t1/2) | Data not readily available | Good half-life (t1/2 = 93 min for a related analog) | |
| Clearance (CLp) | Data not readily available | Low clearance (CLp = 11.1 mL/min/kg for a related analog) |
Table 2: In Vivo and Pharmacokinetic Properties
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of the presented data.
Calcium Mobilization Assay for mGluR1 PAM Potency
This assay is a common method to determine the potency of mGluR1 PAMs by measuring the increase in intracellular calcium concentration upon receptor activation in the presence of the modulator.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with the assay buffer. The test compound (this compound or from the VU0486321 series) is then added at various concentrations and incubated for a short period (e.g., 2-5 minutes).
-
Glutamate Stimulation: A sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the mGluR1 receptor.
-
Fluorescence Reading: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FlexStation).
-
Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated using non-linear regression analysis.
In Vivo Assessment of CNS Penetration (Brain-to-Plasma Ratio, Kp)
This protocol determines the ability of a compound to cross the blood-brain barrier.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered intravenously (IV) or orally (PO) at a specific dose.
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), blood samples are collected via cardiac puncture, and the brain is harvested.
-
Sample Processing: Blood is centrifuged to obtain plasma. The brain is homogenized in a suitable buffer.
-
Compound Quantification: The concentration of the test compound in both the plasma and brain homogenate is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Kp Calculation: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.
Amphetamine-Induced Hyperlocomotion Model for Antipsychotic-like Activity
This behavioral model in rodents is used to assess the potential antipsychotic efficacy of a compound.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the open-field activity chambers for a set period before the experiment.
-
Compound Administration: The test compound (e.g., from the VU0486321 series) or vehicle is administered at various doses.
-
Amphetamine Challenge: After a specific pretreatment time, the animals are challenged with an injection of d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: The locomotor activity of the animals is recorded using automated activity monitors that track parameters such as distance traveled, rearing, and stereotypic movements.
-
Data Analysis: The ability of the test compound to reduce the amphetamine-induced increase in locomotor activity is quantified and compared to the vehicle-treated group.
Mandatory Visualization
mGluR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by mGluR1. Positive allosteric modulators like this compound and the VU0486321 series enhance the receptor's response to glutamate, leading to a more robust downstream signal.
Caption: mGluR1 signaling pathway enhanced by PAMs.
Comparative Experimental Workflow: From Synthesis to In Vivo Testing
This diagram outlines the general workflow for the discovery and preclinical evaluation of mGluR1 PAMs, highlighting the distinct origins of this compound and the VU0486321 series.
Caption: Contrasting discovery paths of this compound and the VU0486321 series.
Conclusion
Both this compound and the VU0486321 series represent valuable tool compounds for the study of mGluR1 function.
-
This compound is a notable example of scaffold hopping, demonstrating that potent and selective mGluR1 PAMs can be derived from modulators of other related receptors. Its brain-penetrant nature makes it a useful tool for in vivo studies.
-
The VU0486321 series , and specifically analogs like VU0487351 , offer the advantage of extensive optimization, resulting in compounds with high potency, excellent selectivity, and improved pharmacokinetic properties, including enhanced plasma stability. This makes them particularly well-suited for in-depth in vivo pharmacological studies where a well-behaved pharmacokinetic profile is essential.
The choice between these two series will depend on the specific research question. For studies focused on exploring the chemical space of mGluR modulators and the potential for scaffold hopping, this compound is an excellent starting point. For researchers requiring a highly potent, selective, and pharmacokinetically robust tool for in vivo target validation and efficacy studies, the optimized analogs from the VU0486321 series are likely the more appropriate choice.
References
A Comparative Guide to the Efficacy of VU0483605 and First-Generation mGluR1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and pain, making it a significant target for therapeutic intervention. Positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous agonist glutamate rather than activating it directly, represent a promising therapeutic strategy. This guide provides a detailed comparison of the efficacy of VU0483605, a novel mGluR1 PAM, against first-generation modulators, supported by experimental data and detailed protocols.
mGluR1 Signaling Pathways
Activation of mGluR1 primarily initiates a signaling cascade through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[1][2] Beyond this canonical pathway, mGluR1 activation can also modulate other significant signaling cascades, including the extracellular signal-regulated kinase (ERK1/2) pathway and the production of cyclic adenosine monophosphate (cAMP).[3]
Figure 1. Simplified mGluR1 signaling cascade.
Comparative Efficacy of mGluR1 PAMs
The development of mGluR1 PAMs has evolved significantly from first-generation compounds to newer, more optimized molecules like this compound. This evolution has focused on improving potency, selectivity, and pharmacokinetic properties. The following table summarizes the quantitative efficacy data for this compound and key first-generation modulators. Potency is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a compound that produces 50% of its maximal effect.[4][5]
| Compound | Class/Series | Potency (EC50) for Ca2+ Potentiation | Maximal Potentiation (% of Glutamate Max) | Selectivity Profile & Key Properties |
| This compound | This compound Series | 390 nM (human)356 nM (rat) | 113 ± 5% | Excellent selectivity; inactive at mGlu4 (EC50 >10 µM) and other mGluRs. Brain-penetrant. |
| Ro 67-7476 | First-Generation | 60.1 nM (rat) | ~3- to 5-fold shift in Glu EC50 | Selective for mGluR1. Inactive at human mGluR1 in some assays. Acts as a full agonist for ERK1/2 phosphorylation (EC50 = 163.3 nM). |
| Ro 67-4853 | First-Generation | 10.7 nM (rat) | ~15-fold shift in Glu EC50 (cAMP assay) | Active at both mGluR1 and mGluR5, indicating lower selectivity. Acts as a full agonist for ERK1/2 phosphorylation (EC50 = 9.2 nM). |
| Ro 01-6128 | First-Generation | 104.2 nM (rat) | ~3-fold shift in Glu EC50 (cAMP assay) | Inactive at human mGluR1. Acts as a full agonist for ERK1/2 phosphorylation (EC50 = 247.9 nM). |
Experimental Protocols & Methodologies
The characterization and comparison of mGluR1 PAMs rely on standardized in vitro assays. The most common methods are fluorescence-based calcium mobilization assays and electrophysiological recordings.
Intracellular Calcium Mobilization Assay
This high-throughput assay is the primary method for screening and characterizing mGluR1 PAMs. It measures the potentiation of glutamate-induced intracellular calcium release in a recombinant cell line expressing the receptor.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the human or rat mGluR1a receptor are cultured to ~80-90% confluency in 384-well plates.
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: Test compounds (e.g., this compound) are prepared in a serial dilution format in assay buffer.
-
Fluorescence Measurement: The dye-loaded cell plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is established.
-
PAM Incubation: The test PAMs at various concentrations are added to the wells, and the plate is incubated for a defined period (e.g., 2-15 minutes).
-
Agonist Challenge & Data Acquisition: An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to the wells. The instrument measures the change in fluorescence intensity over time, reflecting the release of intracellular calcium.
-
Data Analysis: The increase in fluorescence is used to generate concentration-response curves. The EC50 value is calculated, representing the concentration of the PAM that produces 50% of its maximal potentiation of the glutamate response.
Figure 2. Workflow for a calcium mobilization assay.
Electrophysiology (Whole-Cell Patch-Clamp)
Electrophysiology provides a functional measure of receptor activity in a more physiologically relevant context, such as in neurons within brain slices. This technique measures the potentiation of glutamate-evoked currents by a PAM.
Detailed Protocol:
-
Brain Slice Preparation: An animal (e.g., a rat) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or cerebellum) are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.
-
Recording Setup: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A neuron (e.g., a cerebellar Purkinje cell) is visualized.
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ionic currents.
-
Baseline Recording: A stimulating electrode is placed nearby to evoke synaptic responses. Baseline mGluR1-mediated excitatory postsynaptic currents (EPSCs) are recorded in response to glutamate application or synaptic stimulation.
-
Modulator Application: The mGluR1 PAM (e.g., this compound) is applied to the slice via the perfusing aCSF.
-
Post-Modulator Recording: The same stimulation protocol is repeated, and the potentiation of the mGluR1-mediated EPSC is measured.
-
Data Analysis: The amplitude and/or area of the EPSC before and after PAM application are compared to quantify the degree of potentiation.
Figure 3. Workflow for a patch-clamp electrophysiology experiment.
Discussion and Conclusion
The data clearly demonstrate the advancements made in the development of mGluR1 PAMs. While first-generation modulators like Ro 67-7476 and Ro 67-4853 show high potency in rat receptor assays, their utility is often limited by factors such as species-specific activity (Ro 67-7476 and Ro 01-6128 are inactive at human mGluR1) and off-target effects (Ro 67-4853 also modulates mGluR5). Furthermore, these early compounds can act as full agonists on downstream signaling pathways like ERK1/2 phosphorylation, which may not be a desirable therapeutic profile.
In contrast, this compound, emerging from the this compound/VU0486321 series, represents a significant improvement. It displays robust and comparable potency at both rat and human mGluR1 receptors, a critical feature for translational research. Its high selectivity, particularly its lack of activity at other mGlu subtypes, reduces the potential for off-target effects and provides a more precise tool for probing mGluR1 function. The development of compounds like this compound, with improved selectivity and pharmacokinetic properties such as brain penetrance, provides researchers with superior tools to validate mGluR1 as a therapeutic target and advances the potential for developing novel treatments for CNS disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating M5 Receptor Antagonism: A Comparative Guide to Genetic Knockouts for Researchers
For researchers and drug development professionals, establishing the on-target effects of a novel pharmacological agent is a critical step. This guide provides a comparative analysis of validating the findings of M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulators (NAMs) with a primary focus on the gold-standard approach: genetic knockouts.
The M5 receptor, expressed predominantly on dopamine neurons in the ventral tegmental area and substantia nigra, has emerged as a promising target for treating substance use disorders.[1] Negative allosteric modulators, which inhibit receptor activity by binding to a site distinct from the primary ligand binding site, offer a nuanced approach to modulating M5 function.[2] However, to ensure that the observed effects of an M5 NAM, such as ML375, are indeed mediated by the M5 receptor, validation with genetic models is paramount.
Genetic Knockouts: The Definitive Approach
The most rigorous method to validate the target engagement of an M5 NAM is to compare its effects in wild-type (WT) animals with those in mice lacking the M5 receptor (M5 knockout, or KO). If the NAM's effects are absent in M5 KO mice, it provides strong evidence that the compound's mechanism of action is M5-dependent.
Data Presentation: M5 NAM Effects in WT vs. M5 KO Mice
The following tables summarize key findings from studies investigating the role of the M5 receptor in dopamine release and drug-seeking behavior, comparing the outcomes in WT and M5 KO mice.
| Parameter | Wild-Type (WT) Mice | M5 Knockout (KO) Mice | Reference |
| Effect of Oxotremorine (Muscarinic Agonist) on Striatal Dopamine Release | Potentiation of stimulated dopamine release | Potentiation significantly reduced or abolished | [3] |
| Cocaine Self-Administration | Robust self-administration behavior | Reduced self-administration of low to moderate doses | [4] |
| Morphine-Induced Locomotion | Significant increase in locomotion | Reduced locomotion in response to high doses of morphine | [4] |
Table 1: Comparison of Key Phenotypes in Wild-Type vs. M5 Knockout Mice.
| Compound | Experimental Model | Effect in Wild-Type Animals | Predicted Effect in M5 KO Animals | Reference |
| ML375 (M5 NAM) | Cocaine Self-Administration | Attenuates cocaine self-administration | No effect on cocaine self-administration | |
| ML375 (M5 NAM) | Opioid Self-Administration | Attenuates oxycodone and remifentanil self-administration | No effect on opioid self-administration | |
| Muscarinic Agonists (e.g., Oxotremorine) | In vivo Dopamine Release | Increases dopamine release in the striatum | No increase in dopamine release |
Table 2: Effects of M5-Targeting Compounds in Wild-Type Animals and Predicted Outcomes in M5 Knockout Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the validation of M5 NAMs.
Cocaine Self-Administration in Mice
This behavioral paradigm assesses the reinforcing properties of a drug.
-
Surgery: Mice are surgically implanted with an intravenous catheter into the jugular vein.
-
Training: Mice are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, while pressing the "inactive" lever has no consequence.
-
Testing: Once the mice learn to self-administer cocaine, the effect of an M5 NAM (e.g., ML375) can be assessed by administering the compound before the session and measuring the number of active lever presses.
-
Validation with KO Mice: The same procedure is performed in M5 KO mice. A lack of effect of the M5 NAM on cocaine self-administration in these mice would confirm its on-target action.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a brain region of interest, such as the nucleus accumbens.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.
-
Sample Collection and Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels.
-
Pharmacological Challenge: The effect of an M5 NAM on dopamine release can be measured at baseline and after administration of a muscarinic agonist.
-
KO Validation: Comparing the dopamine response to a muscarinic agonist in WT and M5 KO mice can confirm the M5-dependence of this effect.
Confirmation of M5 Receptor Knockout
It is essential to confirm the absence of the target gene or protein in knockout animals.
-
Genotyping by PCR: DNA is extracted from tail biopsies, and polymerase chain reaction (PCR) is used to amplify the region of the M5 receptor gene. The size of the PCR product will differ between WT, heterozygous, and KO animals.
-
mRNA Expression Analysis: Techniques like in situ hybridization or quantitative real-time PCR (qRT-PCR) can be used on brain tissue to confirm the absence of M5 receptor mRNA.
-
Protein Expression Analysis: Western blotting of brain tissue lysates can be used to verify the absence of the M5 receptor protein.
Mandatory Visualizations
Diagrams illustrating key concepts and workflows can enhance understanding.
M5 Receptor Signaling Pathway in Dopamine Neurons.
Experimental Workflow for Validating an M5 NAM.
Logical Relationship Between Pharmacological and Genetic Validation.
Alternatives to Genetic Knockouts
While genetic knockouts are the gold standard, other techniques can provide supporting evidence for on-target activity, particularly in early-stage research or when knockout models are not feasible.
-
Site-Directed Mutagenesis: This in vitro technique involves altering the amino acid sequence of the M5 receptor at the predicted binding site of the NAM. If the mutation abolishes the NAM's ability to modulate receptor function, it provides strong evidence for the binding site and on-target activity.
-
RNA Interference (RNAi): Using small interfering RNA (siRNA) or short hairpin RNA (shRNA), the expression of the M5 receptor can be temporarily "knocked down" in cell cultures or specific brain regions in vivo. A diminished effect of the M5 NAM in knockdown conditions supports its on-target mechanism.
-
Pharmacological Selectivity Profiling: Testing the M5 NAM against a broad panel of other receptors, ion channels, and enzymes can help rule out off-target effects that might confound in vivo results.
References
- 1. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M5 muscarinic receptor knockout mice show reduced morphine-induced locomotion but increased locomotion after cholinergic antagonism in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of mGlu1 Positive Allosteric Modulators: VU0483605 and Ro 07-11401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1), VU0483605 and Ro 07-11401. Both compounds have been instrumental as research tools in elucidating the physiological and pathophysiological roles of mGlu1, a key receptor implicated in various neurological and psychiatric disorders. This document summarizes their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Pharmacological Profile: A Head-to-Head Comparison
Both this compound and Ro 07-11401 are potent and selective mGlu1 PAMs, enhancing the receptor's response to the endogenous agonist, glutamate. The following table summarizes their key in vitro pharmacological parameters.
| Parameter | This compound | Ro 07-11401 |
| Target | Metabotropic Glutamate Receptor 1 (mGlu1) | Metabotropic Glutamate Receptor 1 (mGlu1) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
| Potency (EC₅₀, human mGlu1) | 390 nM[1] | 246.0 nM[2] |
| Potency (EC₅₀, rat mGlu1) | 356 nM[1] | 276.5 nM[2] |
| Potency (IC₅₀) | Not Reported | 56 nM[3] |
| Selectivity | No activity at mGlu4 (EC₅₀ >10 µM) | Selective for mGlu1 |
| Solubility (Aqueous) | ≤20mg/ml in DMSO | Data Not Available |
Pharmacokinetic Properties
The utility of a chemical probe in vivo is heavily dependent on its pharmacokinetic profile. Below is a comparison of the available pharmacokinetic data for this compound and Ro 07-11401. The development of this compound and its analogs was focused on improving upon the modest disposition profile of earlier tool compounds like Ro 07-11401.
| Parameter | This compound | Ro 07-11401 |
| Central Nervous System (CNS) Penetration (Kp) | Good CNS penetration reported in its development series | Modest (Kp = 0.29) |
| Oral Bioavailability | Data Not Available | Orally available |
| In Vitro Clearance | Optimized for improved profile | High intrinsic clearance in rat and human microsomes |
| Protein Binding | Optimized for improved profile | High protein binding |
Signaling and Experimental Workflow
Understanding the signaling cascade initiated by mGlu1 activation and the experimental workflow to characterize its modulators is crucial for interpreting research findings.
Caption: mGlu1 receptor signaling pathway activated by glutamate and potentiated by PAMs.
Caption: General experimental workflow for characterizing mGlu1 PAMs.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) to determine the potency of mGlu1 PAMs.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu1 receptor in appropriate growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Compound Preparation:
-
Prepare serial dilutions of the test compounds (this compound or Ro 07-11401) and a reference agonist (e.g., glutamate) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
3. Dye Loading:
-
On the day of the assay, remove the growth medium from the cell plates.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Add the dye-loading buffer to each well and incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.
4. FLIPR Assay:
-
Set up the FLIPR instrument to monitor fluorescence changes over time.
-
For PAM activity:
-
Add the diluted test compounds (this compound or Ro 07-11401) to the cells and incubate for a short period.
-
Then, add a sub-maximal concentration (e.g., EC₂₀) of glutamate to all wells.
-
-
Record the fluorescence intensity before and after the addition of the compounds and glutamate.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the concentration-response curves for the test compounds in the presence of the agonist to determine their EC₅₀ values (the concentration at which the compound produces 50% of its maximal effect).
Conclusion
Both this compound and Ro 07-11401 are valuable pharmacological tools for studying mGlu1 receptor function. Ro 07-11401, as one of the earlier mGlu1 PAMs, has been widely used but possesses limitations in its pharmacokinetic profile, including modest CNS penetration and high intrinsic clearance. This compound, emerging from a later discovery effort, was designed to have an improved drug metabolism and pharmacokinetic (DMPK) profile, making it a potentially more suitable tool for in vivo studies requiring good brain exposure. The choice between these two compounds will ultimately depend on the specific requirements of the experimental paradigm, with this compound and its analogs being favored for studies where CNS penetration and a more favorable pharmacokinetic profile are critical.
References
Comparative Analysis of VU0483605 Activity in Diverse Cell Lines
A comprehensive guide for researchers on the cross-validation of the mGluR1 positive allosteric modulator, VU0483605, detailing its activity in different cellular backgrounds, experimental protocols, and associated signaling pathways.
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Its activity is primarily characterized by its ability to enhance the receptor's response to the endogenous ligand, glutamate. This guide provides a comparative overview of this compound's activity in commonly used cell lines for GPCR research, namely Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells.
Quantitative Activity of this compound
The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response. The following table summarizes the reported EC50 values for this compound in different cell lines expressing either human or rat mGluR1.
| Cell Line | Receptor Ortholog | Assay Type | EC50 (nM) | Reference |
| HEK293 | Human mGluR1 | Calcium Mobilization | 390 | [3][4] |
| HEK293 | Rat mGluR1 | Calcium Mobilization | 356 | [3] |
| CHO | Human mGluR1 | Phosphatidylinositol Hydrolysis | Not explicitly reported for this compound, but the cell line is validated for mGluR1 signaling. |
It is important to note that this compound demonstrates selectivity for mGluR1, with no significant activity observed at other mGlu receptor subtypes, such as mGluR4 (EC50 >10 µM).
Experimental Protocols
The activity of this compound is predominantly assessed through cell-based assays that measure the downstream signaling events following mGluR1 activation. A commonly employed method is the intracellular calcium mobilization assay.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration ([Ca2+]i) following the activation of mGluR1, which couples to the Gq signaling pathway, leading to the release of calcium from intracellular stores.
Materials:
-
HEK293 or CHO cells stably expressing the mGluR1 receptor.
-
Culture medium (e.g., DMEM for HEK293, Ham's F-12 for CHO) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound and glutamate solutions of varying concentrations.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer, with or without probenecid). Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of glutamate (e.g., EC20) in Assay Buffer.
-
Assay Measurement: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate. b. Add the this compound solution to the wells and incubate for a specified period. c. Add the glutamate solution to the wells. d. Measure the fluorescence intensity over time, before and after the addition of the compounds.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.
Signaling Pathways and Experimental Workflow
mGluR1 Signaling Pathway
This compound, as a positive allosteric modulator, does not activate mGluR1 directly but enhances the receptor's response to glutamate. The canonical signaling pathway for mGluR1 involves its coupling to Gq proteins, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of this compound activity in different cell lines.
References
- 1. Signal transduction and pharmacological characteristics of a metabotropic glutamate receptor, mGluR1, in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Glutamate induces focal adhesion kinase tyrosine phosphorylation and actin rearrangement in heterologous mGluR1-expressing CHO cells via calcium/calmodulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Preclinical Showdown: VU0483605 Versus Standard of Care in Psychosis Models
For Immediate Release
In the landscape of antipsychotic drug development, the quest for novel mechanisms of action that deliver efficacy without the debilitating side effects of current medications is paramount. This guide provides a comparative analysis of VU0483605, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, against the standard of care—the typical antipsychotic haloperidol and the atypical antipsychotic clozapine—in established preclinical models of psychosis.
Executive Summary
This compound represents a departure from the dopamine D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades. By selectively enhancing the activity of the M4 receptor, this compound offers a novel approach to modulate dopamine signaling indirectly. Preclinical data on related M4 PAMs suggest a promising profile: antipsychotic-like efficacy in models of positive symptoms and sensorimotor gating deficits, coupled with a low propensity for extrapyramidal side effects (EPS). This positions this compound as a potentially transformative therapeutic agent. This guide synthesizes available preclinical data to offer a direct comparison with haloperidol and clozapine, highlighting its performance in key efficacy and safety models.
Mechanism of Action: A Tale of Two Pathways
Standard-of-care antipsychotics primarily exert their effects through direct interaction with dopamine D2 receptors. In contrast, this compound utilizes a more nuanced, indirect mechanism.
Standard of Care: Direct Dopamine D2 Receptor Blockade
-
Typical Antipsychotics (e.g., Haloperidol): These agents are potent antagonists of the D2 receptor. This direct blockade in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms. However, their action on D2 receptors in the nigrostriatal pathway is also responsible for the high incidence of EPS.
-
Atypical Antipsychotics (e.g., Clozapine): While still interacting with D2 receptors, atypical antipsychotics generally have a lower affinity for them and a higher affinity for serotonin 5-HT2A receptors. This altered receptor binding profile is believed to contribute to their reduced risk of EPS and potential efficacy against negative and cognitive symptoms.
This compound: Indirect Dopamine Modulation via M4 PAM
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. M4 receptors are strategically located on striatal neurons that regulate dopamine release. By enhancing the effect of the endogenous neurotransmitter acetylcholine at these M4 receptors, this compound can indirectly dampen dopamine signaling, particularly in hyperdopaminergic states, without directly blocking D2 receptors throughout the brain. This targeted modulation holds the promise of achieving antipsychotic efficacy with a significantly improved side-effect profile.
Comparative signaling pathways of standard of care antipsychotics and this compound.
Efficacy in Preclinical Psychosis Models
The following tables summarize the performance of this compound and standard-of-care antipsychotics in key preclinical models that predict antipsychotic efficacy.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to reverse the psychomotor agitation induced by amphetamine, a proxy for the positive symptoms of psychosis.
| Compound | Dose Range (mg/kg) | Effect on Hyperlocomotion | Data Source |
| This compound | Data not available | Expected to dose-dependently reverse | Based on VU0152100 data |
| Haloperidol | 0.05 - 0.5 | Dose-dependent reversal | [1][2] |
| Clozapine | 5 - 20 | Dose-dependent reversal |
Note: Quantitative data for this compound in this model was not publicly available. The expected effect is based on studies with the closely related M4 PAM, VU0152100, which has been shown to dose-dependently reverse amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This model evaluates a compound's ability to restore these gating deficits.
| Compound | Dose Range (mg/kg) | Effect on PPI Deficits | Data Source |
| This compound | Data not available | Expected to reverse deficits | Based on VU0152100 data |
| Haloperidol | 0.1 - 1.0 | Reverses deficits | [3] |
| Clozapine | 1 - 10 | Reverses deficits | [3] |
Note: Specific dose-response data for this compound in PPI models was not found in the public domain. The expected efficacy is extrapolated from data on VU0152100, which has been demonstrated to block amphetamine-induced disruption of PPI.
Side-Effect Profile: The Catalepsy Model
The catalepsy test in rodents is a widely used model to predict the likelihood of a compound causing extrapyramidal side effects (EPS) in humans.
| Compound | Dose Range (mg/kg) | Catalepsy Induction | Data Source |
| This compound | Data not available | Not expected at effective doses | Based on VU0152100 data |
| Haloperidol | 0.25 - 10 | Dose-dependent induction | [4] |
| Clozapine | Up to 40 | Generally does not induce |
Note: While direct data for this compound is not available, the related M4 PAM, VU0152100, was found to be effective in antipsychotic models at doses that do not induce catalepsy.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential of a test compound to mitigate the psychostimulant-induced hyperactivity, a model for the positive symptoms of psychosis.
Apparatus: Open-field arenas equipped with automated photobeam detection systems or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Rodents (typically rats or mice) are habituated to the testing arenas for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced activity.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound, haloperidol, clozapine) or vehicle at specified doses and routes of administration (e.g., intraperitoneal, subcutaneous).
-
Psychostimulant Challenge: After a predetermined pretreatment interval (e.g., 30-60 minutes), animals are administered a psychostimulant such as d-amphetamine (typically 0.5-2.0 mg/kg).
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) immediately following the amphetamine challenge.
-
Analysis: The total distance traveled or other activity metrics are compared between the vehicle-treated group and the compound-treated groups to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion.
Workflow for the amphetamine-induced hyperlocomotion test.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To evaluate the ability of a test compound to restore sensorimotor gating deficits induced by psychotomimetic drugs.
Apparatus: Startle response chambers equipped with a load cell platform to measure the whole-body startle response and speakers to deliver acoustic stimuli.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period (e.g., 5-10 minutes) with background white noise.
-
Stimuli Presentation: A series of acoustic stimuli are presented in a pseudorandom order, including:
-
Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 70-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug-Induced Deficit: To model the PPI deficits seen in schizophrenia, animals are often pre-treated with a dopamine agonist like apomorphine or an NMDA antagonist like phencyclidine (PCP) or ketamine.
-
Test Compound Administration: The test compound is administered prior to the PPI-disrupting agent to assess its ability to prevent the deficit.
-
Data Analysis: The percentage of PPI is calculated as: [(Startle response to pulse-alone) - (Startle response to prepulse-pulse)] / (Startle response to pulse-alone) * 100. A restoration of PPI by the test compound indicates potential antipsychotic efficacy.
Catalepsy Bar Test
Objective: To assess the propensity of a test compound to induce motor rigidity, a predictor of extrapyramidal side effects.
Apparatus: A horizontal bar raised to a specific height (e.g., 9-10 cm) above a flat surface.
Procedure:
-
Drug Administration: Animals (typically rats) are administered the test compound or vehicle.
-
Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded, up to a maximum cutoff time (e.g., 180 seconds).
-
Analysis: A significant increase in the descent latency in the drug-treated group compared to the vehicle group is indicative of catalepsy.
Conclusion
The preclinical data for M4 PAMs, as represented by compounds like VU0152100, suggest that this compound holds significant promise as a novel antipsychotic agent. Its distinct mechanism of action, which indirectly modulates dopamine signaling, appears to translate into a favorable preclinical profile: efficacy in models of positive symptoms and sensorimotor gating deficits, with a low liability for inducing EPS. This stands in contrast to typical antipsychotics like haloperidol, which are effective but carry a high burden of motor side effects, and atypical antipsychotics like clozapine, which have a more favorable side-effect profile but are not without their own tolerability issues.
Further head-to-head preclinical studies with this compound are warranted to provide more definitive quantitative comparisons. However, the available evidence strongly supports the continued development of M4 PAMs as a potentially superior therapeutic strategy for the treatment of psychosis.
References
- 1. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 2. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of CNS Penetration for VU0483605 and Novel CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vivo methodologies to validate the Central Nervous System (CNS) penetration of novel chemical entities, using the hypothetical compound VU0483605 as an example. The focus is on providing detailed experimental protocols, comparative data, and clear visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to CNS Penetration Assessment
The blood-brain barrier (BBB) is a significant obstacle in CNS drug development, limiting the entry of most therapeutic agents into the brain.[1] Therefore, early and accurate assessment of a compound's ability to cross the BBB is critical. In vivo methods provide the most physiologically relevant data on brain exposure. This guide compares three widely used in vivo techniques: the brain homogenate method for determining the total brain-to-plasma concentration ratio (Kp), in vivo microdialysis for measuring the unbound brain-to-plasma concentration ratio (Kp,uu), and cassette dosing for higher-throughput screening.
Comparison of In Vivo CNS Penetration Methodologies
The choice of in vivo method depends on the stage of drug discovery, the specific questions being addressed, and the resources available. The following table summarizes the key characteristics of the three discussed techniques.
| Feature | Brain Homogenate (Kp) | In Vivo Microdialysis (Kp,uu) | Cassette Dosing |
| Primary Metric | Kp (Total Brain/Total Plasma) | Kp,uu (Unbound Brain/Unbound Plasma) | Kp (Total Brain/Total Plasma) |
| Physiological Relevance | Measures total drug accumulation in the brain, including non-specific binding. Can be misleading for highly lipophilic compounds.[2] | "Gold standard" for assessing pharmacologically active free drug concentration at the target site.[3][4] | Provides an early indication of brain penetration for multiple compounds. |
| Throughput | Low to medium | Low | High |
| Animal Usage | Requires multiple animals for a full time-course. | Can obtain a full time-course from a single animal.[5] | Significantly reduces animal usage by testing multiple compounds at once. |
| Technical Complexity | Relatively straightforward surgical and analytical procedures. | Technically demanding surgery and sensitive analytical methods required. | Requires sophisticated analytical methods (LC-MS/MS) to differentiate compounds. |
| Potential Issues | Overestimation of free drug concentration. | Invasive procedure that can cause tissue damage. Potential for probe recovery issues. | Potential for drug-drug interactions, although often minimal at low doses. |
| Ideal Application | Initial assessment of brain exposure and distribution. | Lead optimization and detailed pharmacokinetic/pharmacodynamic (PK/PD) studies. | Early-stage screening of compound libraries. |
Representative Experimental Data
The following table provides representative Kp and Kp,uu values for several CNS drugs, illustrating the data generated by these methods. A Kp,uu value close to 1 suggests that a drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 indicates the involvement of active efflux transporters. A value greater than 1 suggests active influx. A Kp,uu of > 0.3 is often considered a benchmark for sufficient CNS penetration.
| Compound | Kp (rat) | Kp,uu (rat) | Primary CNS Action |
| Diazepam | 2.5 | 1.1 | Anxiolytic |
| Morphine | 0.4 | 0.3 | Analgesic |
| Loperamide | 0.1 | 0.02 | Opioid Receptor Agonist (peripheral) |
| Carbamazepine | 1.8 | 1.0 | Anticonvulsant |
| Citalopram | 3.2 | 0.8 | Antidepressant |
Note: Data compiled from various literature sources. The specific values can vary depending on the experimental conditions.
Detailed Experimental Protocols
Brain Homogenate Method for Kp Determination
This method measures the total concentration of the drug in the brain and plasma at a specific time point after administration.
Objective: To determine the ratio of total drug concentration in the brain to that in the plasma (Kp).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., saline, 10% DMSO/90% saline)
-
Rodents (e.g., male Sprague-Dawley rats, 250-300g)
-
Dosing syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer this compound to a cohort of rats at a defined dose and route (e.g., 10 mg/kg, intravenous).
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animal and collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA). Immediately thereafter, euthanize the animal by decapitation and carefully dissect the whole brain.
-
Plasma Preparation: Centrifuge the blood sample (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Brain Homogenization: Weigh the brain and add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of brain tissue). Homogenize the brain tissue until a uniform consistency is achieved.
-
Sample Processing: Precipitate proteins from the plasma and brain homogenate samples (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Bioanalysis: Analyze the concentration of this compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp value as follows: Kp = Concentration in Brain Homogenate / Concentration in Plasma
In Vivo Microdialysis for Kp,uu Determination
This technique allows for the continuous sampling of the unbound drug from the brain extracellular fluid (ECF) in a freely moving animal.
Objective: To determine the ratio of unbound drug concentration in the brain ECF to the unbound concentration in the plasma (Kp,uu).
Materials:
-
Test compound (e.g., this compound)
-
Rodents (e.g., male Wistar rats, 250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex) and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours and collect baseline dialysate samples.
-
Dosing: Administer this compound to the animal.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector for several hours.
-
Blood Sampling: Collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
Bioanalysis: Analyze the concentration of this compound in the brain dialysate and unbound plasma fraction (determined by equilibrium dialysis or ultrafiltration) using a highly sensitive LC-MS/MS method.
-
Calculation: Calculate the Kp,uu as the ratio of the area under the concentration-time curve (AUC) for the unbound brain concentration to the AUC for the unbound plasma concentration.
Cassette Dosing for High-Throughput Kp Screening
This approach involves administering a mixture of several compounds to a single group of animals to rapidly assess their brain penetration potential.
Objective: To efficiently screen multiple compounds for their brain-to-plasma concentration ratio (Kp).
Materials:
-
A cassette of test compounds (e.g., this compound and 4 other candidates)
-
Vehicle for dosing
-
Rodents (e.g., male CD-1 mice, 25-30g)
-
Dosing equipment
-
Sample collection and processing materials as for the brain homogenate method.
-
A highly specific and sensitive LC-MS/MS method capable of simultaneously quantifying all compounds in the cassette.
Procedure:
-
Cassette Formulation: Prepare a dosing solution containing a mixture of the test compounds at a concentration that will allow for detection in both plasma and brain, while minimizing the potential for drug-drug interactions (typically low mg/kg doses).
-
Dosing: Administer the cassette solution to a group of mice.
-
Sample Collection and Processing: At a designated time point, collect blood and brain samples and process them to obtain plasma and brain homogenate as described in the brain homogenate protocol.
-
Bioanalysis: Use a validated LC-MS/MS method to simultaneously measure the concentration of each compound in the plasma and brain homogenate samples.
-
Calculation: Calculate the Kp for each compound in the cassette.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in each of the described in vivo methods.
Conclusion
Validating the CNS penetration of a compound like this compound is a critical step in its development as a potential therapeutic. The choice of in vivo methodology should be guided by the specific research question and the stage of the drug discovery process. The brain homogenate method provides a fundamental measure of total brain exposure, while cassette dosing offers a high-throughput approach for early-stage screening. For a definitive understanding of the pharmacologically relevant unbound drug concentrations in the brain, in vivo microdialysis remains the gold standard. By carefully selecting and executing these methods, researchers can gain crucial insights into the CNS pharmacokinetic properties of their compounds, enabling more informed decisions in the drug development pipeline.
References
- 1. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of VU0483605: A Potent and Selective mGluR1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the potency, selectivity, and experimental evaluation of the mGluR1 positive allosteric modulator, VU0483605, in comparison to the reference compound VU0155094.
This guide provides a comprehensive comparison of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), with another modulator, VU0155094. The data presented herein is intended to assist researchers in making informed decisions for their preclinical studies by offering a clear overview of the compounds' pharmacological profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Quantitative Comparison of Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and the comparator compound VU0155094 against various metabotropic glutamate receptors.
| Compound | Target | Assay Type | Species | Potency (EC₅₀) | Selectivity Profile | Reference |
| This compound | mGluR1 | Calcium Mobilization | Human | 390 nM | >25-fold selective vs mGluR4 (EC₅₀ >10 µM) | [1][2] |
| mGluR1 | Calcium Mobilization | Rat | 356 nM | Inactive against mGluR2, 3, 5, 7, 8 | [1] | |
| VU0155094 | mGluR8 | Thallium Flux | Rat | 1.6 µM | Pan-Group III mGlu PAM | [3][4] |
| mGluR7 | Calcium Mobilization | Rat | 1.5 µM | Potentiates mGluR4, mGluR6, and mGluR8 | ||
| mGluR4 | Calcium Mobilization | Rat | 3.2 µM |
Experimental Protocols
A detailed methodology for a key in vitro assay used to characterize mGluR1 PAMs is provided below.
Calcium Mobilization Assay
This assay is a primary method for determining the potency of mGluR1 positive allosteric modulators by measuring the increase in intracellular calcium following receptor activation in the presence of a sub-maximal concentration of glutamate.
Objective: To determine the EC₅₀ of mGluR1 PAMs.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate.
-
Test compounds (e.g., this compound).
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the HEK293-mGluR1 cells into 384-well microplates at a suitable density and incubate overnight to allow for cell adherence.
-
Dye Loading: Remove the growth medium and add the assay buffer containing the calcium-sensitive dye and Pluronic F-127 to each well. Incubate the plate for 1 hour at 37°C to allow for dye loading into the cells.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Assay Protocol on FLIPR:
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound at various concentrations to the wells.
-
After a short incubation period, add a sub-maximal (EC₂₀) concentration of glutamate to all wells to stimulate the mGluR1 receptor.
-
Measure the change in fluorescence intensity over time.
-
Data Analysis:
The increase in fluorescence in the presence of the PAM is compared to the response with glutamate alone. The EC₅₀ value, which represents the concentration of the PAM that produces 50% of the maximal potentiation, is calculated from the concentration-response curve of the test compound.
Visualizing Key Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for screening GPCR modulators.
References
- 1. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of VU0483605 in mGluR Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate receptor 1 (mGluR1) positive allosteric modulator (PAM) VU0483605 with other alternatives, supported by experimental data and detailed methodologies.
This compound has emerged as a potent, brain-penetrant tool compound for studying the therapeutic potential of enhancing mGluR1 signaling. This guide delves into the specifics of its selectivity profile and compares its performance with other known mGluR1 PAMs, providing a clear overview for researchers designing experiments in this space.
Comparative Analysis of mGluR1 PAMs
This compound demonstrates high potency for both human and rat mGluR1.[1][2] It is part of a chemical series that includes VU0486321, developed to improve upon earlier mGluR1 PAMs like Ro 07-11401.[3] While direct head-to-head studies with a comprehensive panel of PAMs are limited, the available data allows for a comparative assessment.
| Compound | Target | EC50 (human) | EC50 (rat) | Selectivity Notes |
| This compound | mGluR1 PAM | 390 nM[1][2] | 356 nM | No activity at mGluR4 (EC50 >10 µM). A closely related analog, VU6024578/BI02982816, is inactive on mGluR2-5, 7, and 8, suggesting a broad selectivity profile for the chemical series. |
| Ro 07-11401 | mGluR1 PAM | - | - | A first-generation mGluR1 PAM. |
| VU0486321 | mGluR1 PAM | - | - | A potent mGluR1 PAM from the same chemical series as this compound. |
Specificity Profile of this compound
The utility of a chemical probe is largely defined by its specificity. This compound has been shown to be highly selective for mGluR1.
| mGluR Subtype | This compound Activity |
| mGluR1 | Potent PAM |
| mGluR2 | Likely inactive (based on related compounds) |
| mGluR3 | Likely inactive (based on related compounds) |
| mGluR4 | Inactive (EC50 > 10 µM) |
| mGluR5 | Likely inactive (based on related compounds) |
| mGluR6 | Data not available |
| mGluR7 | Likely inactive (based on related compounds) |
| mGluR8 | Likely inactive (based on related compounds) |
Experimental Methodologies
The characterization of this compound and other mGluR1 PAMs primarily relies on in vitro assays measuring the potentiation of the glutamate-induced response. The most common method is the calcium mobilization assay in recombinant cell lines.
Calcium Mobilization Assay Protocol
This protocol outlines the key steps for assessing the activity of mGluR1 PAMs using a fluorescence-based calcium mobilization assay in HEK293 cells stably expressing the target receptor.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the mGluR of interest in appropriate media.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to form a confluent monolayer overnight.
2. Dye Loading:
-
Remove the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in the assay buffer for approximately 1 hour at 37°C. This is followed by a period at room temperature to allow for the complete de-esterification of the dye within the cells.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a standard mGluR1 agonist (e.g., glutamate or quisqualate) in the assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the PAM (e.g., this compound) to the wells and incubate for a defined period.
-
Subsequently, add a sub-maximal concentration (EC20) of the agonist to stimulate the receptor.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
The increase in fluorescence upon agonist addition in the presence of the PAM is compared to the response with the agonist alone.
-
Data are typically normalized to the maximal response of the agonist.
-
Concentration-response curves are generated to determine the EC50 of the PAM, which is the concentration required to elicit 50% of the maximal potentiation.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: mGluR1 signaling cascade initiated by glutamate and potentiated by this compound.
Caption: Experimental workflow for a calcium mobilization assay to assess mGluR1 PAM activity.
References
Benchmarking VU0483605: A Comparative Guide for CNS Drug Candidates in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0483605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), against other central nervous system (CNS) drug candidates with potential therapeutic applications in schizophrenia. The content is designed to assist researchers in evaluating the performance of this compound relative to other compounds targeting similar or alternative pathways implicated in the pathophysiology of schizophrenia.
Executive Summary
This compound is a potent and brain-penetrant mGluR1 PAM that has demonstrated promising preclinical efficacy in models relevant to psychosis and cognitive deficits associated with schizophrenia. It represents a targeted approach to modulate the glutamatergic system, which is believed to be dysregulated in this complex disorder. This guide benchmarks this compound against other notable CNS drug candidates, including mGluR5 PAMs and mGluR2/3 agonists, by presenting key in vitro and in vivo performance data, detailed experimental protocols for replication, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of CNS Drug Candidates
The following tables summarize the quantitative data for this compound and selected comparator compounds. Data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions across different research publications should be considered when interpreting these data.
Table 1: In Vitro Potency and Activity
| Compound | Target | Mechanism of Action | Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| This compound | mGluR1 | PAM | HEK293 | Intracellular Ca2+ Mobilization | ~356-390 | [1] |
| JNJ-46778212 | mGluR5 | PAM | - | - | Potent in vitro activity reported | [2] |
| CDPPB | mGluR5 | PAM | CHO-hmGluR5 | Intracellular Ca2+ Mobilization | ~27 | [3] |
| Pomaglumetad (LY2140023) | mGluR2/3 | Agonist | - | - | - | [4] |
Table 2: In Vivo Efficacy in Animal Models of Schizophrenia
| Compound | Animal Model | Assay | Dose (mg/kg) | Route | Efficacy | Reference |
| This compound | Rat | Amphetamine-Induced Hyperlocomotion | 3 | p.o. | Minimum Effective Dose | [2] |
| This compound | Rat | MK-801 Induced Novel Object Recognition Deficit | 10 | p.o. | Minimum Effective Dose | |
| JNJ-46778212 | Rat | Amphetamine-Induced Hyperlocomotion | 10 | p.o. | Minimum Effective Dose | |
| CDPPB | Rat | Amphetamine-Induced Hyperlocomotion | 10-60 | i.p. | Dose-dependent reversal | |
| CDPPB | Rat | Amphetamine-Induced Prepulse Inhibition Deficit | - | - | Reversal of deficit |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate study replication and validation.
In Vitro Assay: Intracellular Calcium Mobilization
This assay is a fundamental method for characterizing the potency and efficacy of mGluR1 and mGluR5 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium influx in cells expressing the target receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat mGluR1 or mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds (this compound and comparators) and glutamate.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution containing probenecid for 1 hour at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells and incubate for a specified period.
-
Add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.
-
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate using a FLIPR instrument. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the concentration-response curves for the test compounds in the presence of glutamate to determine their EC50 values.
In Vivo Assays: Rodent Models of Schizophrenia
These behavioral assays are widely used to assess the antipsychotic-like potential of drug candidates.
1. Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the ability of a test compound to reverse the psychostimulant-induced increase in locomotor activity in rodents.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar) or mice.
-
Open-field activity chambers equipped with infrared beams.
-
d-amphetamine sulfate.
-
Test compounds.
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the activity chambers for at least 60 minutes before the experiment.
-
Habituation: Place the animals in the activity chambers and allow them to habituate for 30-60 minutes to establish a baseline locomotor activity.
-
Drug Administration:
-
Administer the test compound or vehicle at a specified time before the amphetamine challenge.
-
Administer d-amphetamine (e.g., 1-2 mg/kg, i.p. or s.c.) to induce hyperlocomotion.
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes post-amphetamine administration.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group to determine the percentage of reversal of the amphetamine effect.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To assess the ability of a test compound to restore deficits in sensorimotor gating, a translational measure of information-processing deficits observed in schizophrenia.
Materials:
-
Male rats or mice.
-
Startle response chambers equipped with a loud speaker and a sensor to measure the startle reflex.
-
Acoustic stimuli generators.
-
Test compounds.
-
Vehicle control.
-
A psychotomimetic agent to induce PPI deficits (e.g., apomorphine, MK-801).
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Habituation: Place the animals in the startle chambers and allow a 5-10 minute habituation period with background white noise.
-
Drug Administration: Administer the test compound or vehicle, followed by the PPI-disrupting agent at appropriate pretreatment times.
-
Testing Session: The session consists of a series of trials:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74-86 dB) presented 30-120 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Collection: Measure the startle amplitude for each trial type.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100]. Compare the %PPI between treatment groups.
Mandatory Visualizations
Signaling Pathway
References
- 1. One moment, please... [b-neuro.com]
- 2. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of a positive allosteric modulator CDPPB to metabotropic glutamate receptor type 5 (mGluR5) probed by all-atom molecular dynamics simulations - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Proper Disposal of VU0483605: A Guide for Laboratory Professionals
For Immediate Reference: VU0483605 is a chlorinated organic compound. Disposal should follow protocols for halogenated organic waste. Never dispose of down the drain or in regular trash.
This document provides essential safety and logistical information for the proper handling and disposal of this compound (CAS No. 1623101-11-0), a potent and brain-penetrated mGlu1 receptor positive allosteric modulator (PAM) used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.[1] Information regarding the specific hazards of this compound is not fully available in publicly accessible safety data sheets, therefore, caution is advised and general protocols for handling potentially hazardous research chemicals should be strictly followed.
Summary of Key Information
| Property | Data | Source |
| Chemical Name | 3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]pyridine-2-carboxamide | [2] |
| CAS Number | 1623101-11-0 | [1][2] |
| Molecular Formula | C20H10Cl3N3O3 | [2] |
| Molecular Weight | 446.67 g/mol | |
| Appearance | Crystalline solid, light yellow to orange | |
| Solubility | Soluble in DMSO (≤20 mg/ml) and dimethyl formamide (20 mg/ml) | |
| Storage | Store at -20°C |
Experimental Protocols for Safe Handling and Disposal
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Prevent the formation of dust when working with the solid form of the compound.
Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Disposal of Unused this compound and Contaminated Materials:
-
Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated as halogenated organic waste . Do not mix with non-halogenated or other waste streams.
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with chlorinated organic compounds.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]pyridine-2-carboxamide"
-
The primary hazard(s) (e.g., "Toxic," "Halogenated Organic")
-
The accumulation start date.
-
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the container is kept closed except when adding waste.
-
Provide secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage in a satellite accumulation area, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound through incineration or by treating it as general laboratory waste. Professional disposal by a licensed hazardous waste management company is mandatory.
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated organic hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene and waste disposal plans for additional requirements.
References
Essential Safety and Operational Guide for Handling VU0483605
Disclaimer: This document provides essential safety and logistical information for handling VU0483605 based on general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer or supplier for definitive guidance.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Low-Risk Operations | Safety glasses with side shields | Standard laboratory gloves (Nitrile) | Not generally required (if handled in well-ventilated area) | Standard laboratory coat |
| (e.g., weighing, preparing solutions in a fume hood) | ||||
| Moderate-Risk Operations | Chemical safety goggles | Chemical-resistant gloves (e.g., thicker Nitrile, Neoprene) | Use in a certified chemical fume hood is mandatory. A respirator may be required based on a risk assessment. | Chemical-resistant lab coat or apron |
| (e.g., heating, reactions with potential for splashing) | ||||
| High-Risk Operations & Spills | Full-face shield over chemical safety goggles | Heavy-duty, chemical-resistant gloves | Air-purifying respirator with appropriate cartridges or a supplied-air respirator | Chemical-resistant suit or coveralls |
| (e.g., large-scale reactions, cleaning up spills) |
Emergency First-Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are critical. The following table outlines the initial steps to be taken.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Chemical Handling and Storage Workflow
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment. The following diagram illustrates the recommended workflow.
Caption: Workflow for safe handling and storage of this compound.
Spill Response Plan
A clear and concise spill response plan is vital for mitigating the risks associated with accidental releases of this compound.
Caption: Step-by-step spill response plan for this compound.
Waste Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance. All materials contaminated with this compound should be treated as hazardous waste.
| Waste Type | Collection Procedure | Disposal Protocol |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Dispose of through the institution's hazardous waste management program. Do not mix with non-hazardous waste. |
| (e.g., contaminated gloves, paper towels, pipette tips) | ||
| Liquid Waste | Collect in a designated, sealed, and clearly labeled, chemically compatible hazardous waste container. | Dispose of through the institution's hazardous waste management program. Do not pour down the drain. |
| (e.g., unused solutions, reaction mixtures) | ||
| Sharps | Place in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste. | Dispose of through the institution's hazardous waste management program. |
| (e.g., contaminated needles, scalpels) | ||
| Empty Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label. | After triple rinsing, the container may be disposed of as non-hazardous waste, following institutional guidelines. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
